3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-6-5(9-7(10)11)3-2-4-8-6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTZTFGDFVDERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358714 | |
| Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21991-39-9 | |
| Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established principles of physical organic chemistry to provide estimated physicochemical parameters. Detailed experimental protocols for the determination of key properties such as acid dissociation constant (pKa) and solubility are provided to guide researchers in empirical studies. Furthermore, the known biological activities of the broader imidazo[4,5-b]pyridine class are discussed to provide context for potential therapeutic applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is critical to note that while some properties are definitive, others, such as pKa and solubility, are estimations based on the properties of analogous structures.
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₇H₇N₃O | - |
| Molecular Weight | 149.15 g/mol | [1] |
| CAS Number | 21991-39-9 | [2] |
| Appearance | Likely a solid at room temperature | General property of similar heterocyclic compounds |
| Estimated pKa (Acidic) | ~8-9 (for the N1-H proton) | Based on benzimidazolone (predicted pKa ~8.15)[3] |
| Estimated pKa (Basic) | ~3-4 (for the pyridine nitrogen) | Based on imidazo[4,5-b]pyridine (pKa ~7.48 for a 2-phenyl derivative)[4], adjusted for the electron-withdrawing effect of the adjacent carbonyl group. |
| Predicted Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | Based on the presence of polar functional groups (amide) and a fused aromatic system. |
Chemical Structure and Basicity
This compound possesses a fused heterocyclic ring system. This structure contains both acidic and basic centers, which will dictate its ionization state at different pH values.
-
Acidic Proton: The proton on the N1 nitrogen of the imidazole ring is expected to be weakly acidic. Its deprotonation would be stabilized by resonance involving the adjacent carbonyl group. The pKa of this proton is estimated to be in the range of 8-9, similar to that of benzimidazolone[3].
-
Basic Center: The most basic site on the molecule is the nitrogen atom of the pyridine ring. The lone pair of electrons on this nitrogen is not involved in the aromatic system and is available for protonation. However, the electron-withdrawing nature of the adjacent amide carbonyl group is expected to significantly decrease its basicity compared to the parent imidazo[4,5-b]pyridine scaffold. While a 2-phenyl derivative has a predicted pKa of ~7.48[4], the value for this compound is likely to be considerably lower, estimated in the range of 3-4.
Below is a diagram illustrating the potential acid-base equilibria of the molecule.
References
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This core structure allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this class have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The addition of a methyl group and an oxo functional group, as in 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, modifies the electronic and steric properties of the parent ring system, potentially leading to altered target affinity, selectivity, and pharmacokinetic properties. This document provides a technical overview of its chemical structure, IUPAC name, and plausible synthetic routes, alongside representative characterization data based on closely related analogues.
Chemical Structure and IUPAC Name
-
IUPAC Name: this compound
-
Chemical Formula: C₇H₇N₃O
-
Molecular Weight: 149.15 g/mol
-
CAS Number: 21991-39-9
Structure:
Physicochemical and Spectroscopic Data
| Property | Representative Value / Observation |
| Physical State | Expected to be a solid at room temperature. |
| Melting Point | Varies widely based on substitution; typically >150 °C for related structures.[3] |
| ¹H NMR | Methyl Protons (N-CH₃): Singlet expected around δ 3.9 ppm.[3] Pyridine Protons: Multiplets/doublets expected in the aromatic region (δ 7.0-8.5 ppm). NH Proton: May not be present due to the 2-oxo form, or could be a broad singlet if tautomerism occurs. |
| ¹³C NMR | Carbonyl Carbon (C=O): Expected around δ 152-155 ppm. Methyl Carbon (N-CH₃): Expected around δ 30-32 ppm.[3] Aromatic Carbons: Signals expected in the range of δ 110-150 ppm. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z = 150.06. |
Experimental Protocols
Detailed experimental protocols for the synthesis of the title compound are scarce. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of the imidazo[4,5-b]pyridin-2-one core followed by regioselective N-alkylation.
Protocol 1: Synthesis of the 1H-imidazo[4,5-b]pyridin-2(3H)-one Core
This procedure is adapted from a general method for synthesizing imidazo[4,5-b]pyridin-2-ones from 2,3-diaminopyridines.[7]
-
Starting Materials: 2,3-Diaminopyridine, Triphosgene, Triethylamine (TEA), Anhydrous solvent (e.g., Dichloromethane or THF).
-
Procedure:
-
Dissolve 2,3-diaminopyridine (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1H-imidazo[4,5-b]pyridin-2(3H)-one.
-
Protocol 2: N-Methylation of the Imidazo[4,5-b]pyridin-2-one Core
This protocol is based on standard N-alkylation procedures for imidazopyridine systems.[3][8]
-
Starting Materials: 1H-imidazo[4,5-b]pyridin-2(3H)-one, Sodium Hydride (NaH, 60% dispersion in mineral oil), Methyl Iodide (CH₃I), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Suspend 1H-imidazo[4,5-b]pyridin-2(3H)-one (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Gas evolution (H₂) will be observed.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to isolate this compound. Note: Alkylation can potentially occur at different nitrogen atoms; structural confirmation by 2D NMR (NOESY) is recommended to confirm the regioselectivity.[8]
-
Synthesis and Biological Activity Workflow
The following diagrams illustrate a general workflow for the synthesis and a conceptual map of the biological relevance of the imidazo[4,5-b]pyridine scaffold.
Caption: A generalized two-step synthetic workflow to the target compound.
Caption: Known biological activities of the parent imidazo[4,5-b]pyridine scaffold.
Biological and Pharmacological Context
The imidazo[4,5-b]pyridine ring system is a "privileged scaffold" in drug discovery. Its structural similarity to purines allows it to function as a bioisostere, potentially interacting with ATP-binding sites in enzymes like kinases or with nucleic acid-related machinery.[1][2]
While the specific biological activity of this compound has not been extensively reported, derivatives of the parent scaffold have shown significant activity in several areas:
-
Anticancer Activity: Many imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines. Some compounds have been shown to induce apoptosis and inhibit cell cycle progression.[3][4]
-
Antimicrobial and Antiviral Activity: The scaffold has been explored for activity against both bacterial and viral pathogens. For instance, certain substituted imidazo[4,5-b]pyridines have shown moderate activity against respiratory syncytial virus (RSV).[3]
-
Kinase Inhibition: The structural features of imidazopyridines make them suitable candidates for kinase inhibitors, a major class of anticancer drugs.
-
CNS Activity: Some isomers of imidazopyridine are known to act as positive allosteric modulators of GABA-A receptors, indicating potential applications for neurological and psychiatric conditions.[2]
The introduction of the N3-methyl and C2-oxo groups on the core scaffold would significantly impact its hydrogen bonding capacity, lipophilicity, and overall conformation, which in turn would dictate its specific biological target profile and pharmacological effects. Further research is required to elucidate the precise mechanism of action and therapeutic potential of this specific derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
A Technical Guide to 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one and its Analogs for Drug Discovery Professionals
Introduction
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, with CAS number 21991-39-9, belongs to the imidazo[4,5-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest to the medicinal chemistry community due to its structural similarity to purines, allowing for interaction with a wide range of biological targets. While specific technical data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of the broader class of N-methylated imidazo[4,5-b]pyridine derivatives. This information is intended to serve as a valuable resource for researchers and scientists engaged in drug development.
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively reported. However, analysis of closely related N-methylated imidazo[4,5-b]pyridine derivatives provides valuable comparative insights into their physicochemical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Analytical Data Sources |
| This compound | C₇H₇N₃O | 149.15 | Not available | - |
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | C₁₄H₁₀N₄ | 234.26 | 183-185 | ¹H NMR, ¹³C NMR, MS[1] |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | C₁₃H₁₀BrN₃ | 288.15 | 214-215 | ¹H NMR, ¹³C NMR, MS[1] |
| 4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | C₁₄H₉BrN₄ | 313.16 | 234-235 | ¹H NMR, ¹³C NMR, MS[1] |
| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | C₁₃H₁₂N₄ | 224.26 | Not available | MS[2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs typically involves the N-methylation of the corresponding imidazo[4,5-b]pyridine core.
General Experimental Protocol for N-methylation
A common method for the N-methylation of the imidazo[4,5-b]pyridine scaffold involves the use of a methylating agent, such as methyl iodide (CH₃I), in the presence of a strong base, like sodium hydride (NaH), in an aprotic polar solvent, such as dimethylformamide (DMF).[1]
Materials:
-
Imidazo[4,5-b]pyridine precursor
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
The imidazo[4,5-b]pyridine precursor is dissolved in anhydrous DMF under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (1.1 to 1.5 equivalents) is added dropwise to the suspension.
-
The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the N-methylated product.
It is important to note that the alkylation of the imidazo[4,5-b]pyridine core can be non-selective, potentially resulting in a mixture of mono- and poly-alkylated products.[1]
Potential Biological Activities and Signaling Pathways
The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. N-methylated analogs, in particular, have been investigated for their potential as anticancer agents and kinase inhibitors.
Antiproliferative Activity
Numerous studies have demonstrated the antiproliferative effects of imidazo[4,5-b]pyridine derivatives against various human cancer cell lines.[1][3][4] For instance, certain N-methyl substituted imidazo[4,5-b]pyridines have shown inhibitory activity against cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, and various leukemias.[3] The antiproliferative activity is often influenced by the nature and position of substituents on both the pyridine and imidazole rings.
Kinase Inhibition
A significant area of research for imidazo[4,5-b]pyridine derivatives is their activity as protein kinase inhibitors.[5] Their structural resemblance to ATP, the phosphate donor in kinase-catalyzed reactions, makes them ideal candidates for targeting the ATP-binding site of kinases.
One of the key signaling pathways frequently implicated in cancer and often targeted by imidazo[4,5-b]pyridine-based inhibitors is the PI3K/AKT/mTOR pathway .[6][7] This pathway is crucial for regulating cell proliferation, growth, survival, and metabolism. Its dysregulation is a common event in many human malignancies.[6]
Experimental Protocol for In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory potential of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining in the reaction mixture.
Principle: Active kinases consume ATP. The amount of remaining ATP is inversely proportional to the kinase activity. A luminescent signal is generated from the remaining ATP, thus a higher signal indicates greater inhibition.
Materials:
-
Kinase of interest (e.g., PI3K, AKT, mTOR)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor
-
384-well plates
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of a 384-well plate.
-
Prepare a master mix containing the assay buffer, kinase, and its substrate.
-
Initiate the kinase reaction by adding the master mix to each well.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the ATP detection reagent to all wells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
While specific data on this compound is not extensively available, the broader class of N-methylated imidazo[4,5-b]pyridines represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Their amenability to chemical modification allows for the fine-tuning of their biological activity. The information and protocols provided in this guide offer a foundational resource for researchers to synthesize, characterize, and evaluate the therapeutic potential of this important class of molecules. Further investigation into the specific properties and biological activities of this compound is warranted to fully understand its potential.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 6. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound belonging to the imidazopyridine class. Due to their structural similarity to naturally occurring purines, imidazopyridine derivatives are of significant interest in medicinal chemistry for their potential to interact with a wide range of biological targets.[1][2][3] This guide covers the core molecular data, potential biological activities, relevant signaling pathways, and a representative synthesis protocol.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. These data are critical for experimental design, dosage calculations, and analytical characterization.
| Property | Value | Reference |
| Compound Name | This compound | N/A |
| CAS Number | 21991-39-9 | [4] |
| Molecular Formula | C₇H₇N₃O | [4][5] |
| Molecular Weight | 149.15 g/mol | [4][5] |
| SMILES Code | CN1C(=O)NC2=C1N=CC=C2 | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Biological Activity and Therapeutic Potential
The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, known to exhibit a wide array of biological activities, including antitumor, anti-inflammatory, antiviral, and antibacterial properties.[1][6] Derivatives of this core structure have been identified as potent and selective inhibitors of key signaling proteins, highlighting their therapeutic potential.[3]
2.1. Protein Kinase Inhibition
A primary area of investigation for imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[3] Notably, compounds with this scaffold have been developed as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[7][8]
TYK2 is a key component of the signaling pathways for pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[7][9][10] These pathways are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[7][11] By inhibiting TYK2, these compounds can block the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the inflammatory cascade.[7] This mechanism makes TYK2 inhibitors a promising therapeutic strategy for conditions like psoriasis, lupus, and inflammatory bowel disease.[8][10][11]
2.2. Signaling Pathway Diagram: TYK2 Inhibition
The following diagram illustrates the role of a TYK2 inhibitor, such as an imidazo[4,5-b]pyridine derivative, in blocking the IL-23 signaling pathway. The inhibitor acts allosterically by binding to the pseudokinase (JH2) regulatory domain, which prevents the activation of the catalytic (JH1) domain.[10]
2.3. Other Potential Activities
Beyond kinase inhibition, the imidazo[4,5-b]pyridine core has been associated with:
-
Antiproliferative Effects: Certain derivatives have shown potent activity against various human cancer cell lines, with tubulin polymerization identified as a potential target.[1]
-
Antiviral Activity: Some compounds have demonstrated selective activity against specific viruses, such as the respiratory syncytial virus (RSV).[1][6]
-
Antibacterial Activity: While many derivatives show little antibacterial effect, specific substitutions can lead to moderate activity against certain bacterial strains.[1][6]
Experimental Protocols: Synthesis
The synthesis of N-substituted imidazo[4,5-b]pyridines can be achieved through various methods. A common approach involves the alkylation of a pre-formed imidazo[4,5-b]pyridine core. The following is a generalized protocol based on the methylation of 2-phenyl-substituted imidazo[4,5-b]pyridine derivatives.
Objective: To synthesize an N-methyl-substituted imidazo[4,5-b]pyridine derivative.
Materials:
-
Parent 1H-imidazo[4,5-b]pyridine derivative (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Methyl iodide (CH₃I) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend the parent imidazo[4,5-b]pyridine derivative in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0 °C).
-
Carefully add the sodium hydride portion-wise to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the N-methylated product.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Successful methylation is often confirmed by the appearance of a singlet signal for the methyl protons (CH₃) in the ¹H NMR spectrum, typically in the range of 3.9-4.0 ppm.[1]
Note: The alkylation of the imidazo[4,5-b]pyridine core can be non-selective, potentially resulting in a mixture of monoalkylated and polyalkylated products, often leading to low yields of the desired compound.[1]
Synthesis Workflow Diagram
The logical flow for the synthesis and purification of N-methylated imidazo[4,5-b]pyridines is depicted below.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 21991-39-9|this compound|BLD Pharm [bldpharm.com]
- 5. Chemical Cloud [echemcloud.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Technical Guide to its Presumed Mechanism of Action
Disclaimer: Direct experimental data on the specific mechanism of action for 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is not extensively available in the public domain. This guide, therefore, synthesizes information from studies on structurally related imidazo[4,5-b]pyridine derivatives to infer its likely biological activities and molecular targets. The presented information should be considered a starting point for further investigation and not as definitive findings for this specific compound.
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to endogenous purines and thus interacting with a wide array of biological targets.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The primary mechanism of action for many compounds in this class appears to be the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[3]
Inferred Biological Activity and Potential Targets
Based on the activities of structurally similar compounds, this compound is hypothesized to function as a kinase inhibitor. Several key kinase families and signaling pathways have been identified as targets for imidazo[4,5-b]pyridine derivatives:
-
Src Family Kinases (SFKs): A new series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases, which play a critical role in the development of glioblastoma.[4]
-
c-Met Kinase: Imidazo[4,5-b]pyridine-based compounds have been discovered as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[5][6]
-
Akt (Protein Kinase B): Certain 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines have been shown to be potent and selective ATP-independent inhibitors of Akt, a key node in cell survival and proliferation pathways.[7]
-
Cyclin-Dependent Kinase 9 (CDK9): Novel imidazo[4,5-b]pyridine derivatives have exhibited significant anticancer activity by inhibiting CDK9, a crucial regulator of transcription.[8]
Beyond kinase inhibition, other potential mechanisms of action for the broader class of imidazo[4,5-b]pyridines include:
-
GABAA Receptor Modulation: Some imidazopyridines act as positive allosteric modulators of the GABAA receptor.[1]
-
Receptor Antagonism: Derivatives have been developed as antagonists for the angiotensin II type 1 receptor.[9]
-
Enzyme Inhibition: This class of compounds has also been investigated as proton pump inhibitors and aromatase inhibitors.[1]
Quantitative Data for Imidazo[4,5-b]pyridine Derivatives
The following tables summarize the reported biological activities of various imidazo[4,5-b]pyridine derivatives, providing an indication of the potential potency of this chemical class.
Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridines | CDK9 | 0.63 - 1.32 | [8] |
| Imidazo[4,5-c]pyridin-2-ones | Src | Submicromolar | [4] |
| Imidazo[4,5-c]pyridin-2-ones | Fyn | Submicromolar | [4] |
Table 2: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Bromo-substituted imidazo[4,5-b]pyridine | SW620 (Colon Carcinoma) | 0.4 - 0.7 | [2] |
| Amidino-substituted imidazo[4,5-b]pyridines | HeLa, SW620 | Submicromolar to moderate | [2] |
| Imidazo[4,5-b]pyridine-derived acrylonitriles | Various cancer cell lines | 0.2 - 0.6 | [2] |
Table 3: Receptor Binding and Agonism of Imidazo[4,5-b]pyridine Derivatives
| Compound | Target | Activity | Value | Reference |
| (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine | Angiotensin II Type I Receptor | IC50 | 1.6 nM | [9] |
| (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine | PPARγ | EC50 | 212 nM (31% max) | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of novel compounds. Below are representative protocols for key assays that would be relevant for characterizing the mechanism of action of this compound.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from a general method for assessing kinase inhibition by measuring the amount of ATP remaining after a kinase reaction.[10]
1. Reagents and Materials:
- Kinase of interest (e.g., Src, c-Met, Akt, CDK9)
- Specific peptide substrate for the kinase
- Kinase assay buffer (containing appropriate salts and cofactors, e.g., MgCl2)
- ATP solution at a concentration near the Km for the kinase
- Test compound (this compound) serially diluted in DMSO
- Positive control inhibitor
- ATP detection reagent (e.g., Kinase-Glo®)
- 384-well white opaque assay plates
- Plate reader capable of measuring luminescence
2. Procedure:
- Compound Plating: Add 1 µL of serially diluted test compound, vehicle control (DMSO), and positive control to the appropriate wells of a 384-well plate.
- Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the kinase, and its peptide substrate.
- Reaction Initiation: Dispense the kinase reaction mixture into each well. Prepare "no kinase" control wells containing the reaction mixture without the enzyme.
- ATP Addition: Add the ATP solution to all wells to start the kinase reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
- Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
- Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
3. Data Analysis:
- Calculate the percent inhibition using the signals from the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the effect of a compound on cell proliferation and viability.[11][12]
1. Reagents and Materials:
- Human cancer cell line (e.g., MCF-7, HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compound (this compound) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well clear flat-bottom plates
- Microplate reader capable of measuring absorbance at 570 nm
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizing Potential Mechanisms and Workflows
To better understand the potential molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Inferred signaling pathways inhibited by imidazo[4,5-b]pyridine derivatives.
Caption: General experimental workflow for biological activity assessment.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine [smolecule.com]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of imidazo[4,5-b]pyridines with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
The Biological Landscape of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Technical Overview for Drug Discovery Professionals
An In-Depth Exploration of a Promising Scaffold in Medicinal Chemistry
The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets. This technical guide focuses on the biological activities associated with this core structure, with a particular emphasis on derivatives of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. While specific quantitative biological data for this compound (CAS: 21991-39-9) is limited in publicly available literature, the extensive research on its analogues provides a strong foundation for understanding its potential therapeutic applications. This document aims to consolidate the existing knowledge on the broader class of imidazo[4,5-b]pyridin-2-one derivatives to inform future research and drug development endeavors.
Introduction to the Imidazo[4,5-b]pyridin-2-one Core
The imidazo[4,5-b]pyridine ring system is a bioisostere of purine, a fundamental component of nucleic acids and various cofactors. This structural mimicry allows imidazo[4,5-b]pyridine derivatives to function as antagonists or modulators of enzymes and receptors that recognize purinergic structures. The addition of a methyl group at the 3-position and a carbonyl group at the 2-position, as seen in this compound, further refines the molecule's steric and electronic properties, influencing its binding affinity and selectivity for various biological targets.
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a remarkable diversity of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neurological effects. This versatility has established the imidazo[4,5-b]pyridine core as a "privileged scaffold" in drug discovery.
Key Biological Activities of Imidazo[4,5-b]pyridin-2-one Derivatives
Research into the biological activities of imidazo[4,5-b]pyridin-2-one derivatives has unveiled their potential in several therapeutic areas. The following sections summarize the key findings for close analogues and the broader class of compounds.
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazo[4,5-b]pyridine derivatives. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of key kinases involved in cancer cell proliferation and survival.
Kinase Inhibition:
Several studies have identified imidazo[4,5-b]pyridine derivatives as potent inhibitors of various protein kinases. For instance, compounds with this scaffold have been developed as inhibitors of:
-
c-Met Kinase: Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Imidazo[4,5-b]pyridine-based compounds have been optimized to exhibit nanomolar inhibitory activity against c-Met, leading to the suppression of tumor growth in preclinical models.
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a crucial regulator of transcription, and its inhibition is a promising strategy for cancer therapy. Certain N-phenyl-imidazo[4,5-b]pyridin-2-amines have demonstrated potent anti-proliferative effects and CDK9 inhibitory activity, inducing apoptosis in cancer cell lines.
-
Akt (Protein Kinase B): The PI3K/Akt signaling pathway is frequently hyperactivated in cancer. Allosteric inhibitors of Akt bearing the 3H-imidazo[4,5-b]pyridine core have been discovered, showing potent inhibition of Akt activation and downstream signaling both in vitro and in vivo.
-
Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives have been identified as dual inhibitors of Aurora and FLT3 kinases, showing promise for the treatment of acute myeloid leukemia (AML).
Neurological Activity
The imidazo[4,5-b]pyridine scaffold has also been explored for its potential in treating neurological and psychiatric disorders.
-
GluN2B Negative Allosteric Modulators: Derivatives of 1,3-dihydro-imidazo[4,5-b]pyridin-2-one have been identified as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor.[1] These compounds are being investigated for the treatment of mood disorders.[1]
-
BET Inhibitors: Bromodomain and extra-terminal (BET) proteins are epigenetic readers that play a role in neuroinflammation and neuronal excitability. Novel 1H-imidazo[4,5-b]pyridine derivatives have been discovered as potent and selective BET inhibitors, showing potential for the management of neuropathic pain.
Anti-inflammatory and Cardiovascular Effects
The anti-inflammatory properties of imidazo[4,5-b]pyridine derivatives have been documented, with some compounds showing the ability to diminish inflammatory responses. Additionally, certain analogues have been investigated for their cardiovascular effects, including positive inotropic and vasodilator activities.
Quantitative Biological Data
| Compound Class | Target | Assay Type | Result (IC50/EC50/Ki) | Reference |
| Imidazo[4,5-b]pyridine Derivative | c-Met Kinase | Enzymatic Assay | Nanomolar range | N/A |
| N-phenyl-imidazo[4,5-b]pyridin-2-amine | CDK9 | Enzymatic Assay | 0.63 - 1.32 µM | N/A |
| 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine | Akt1 | Biochemical Assay | Sub-micromolar range | N/A |
| Imidazo[4,5-b]pyridine Derivative | Aurora-A Kinase | Binding Assay (Kd) | 7.5 nM | N/A |
| Imidazo[4,5-b]pyridine Derivative | FLT3 Kinase | Binding Assay (Kd) | 6.2 nM | N/A |
| 1,3-dihydro-imidazo[4,5-b]pyridin-2-one derivative | GluN2B | In vivo (rat) | ED70 of 1.4 mg/kg | [1] |
Note: This table is a compilation of data for various derivatives and does not represent the activity of this compound itself.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While specific protocols for this compound are not available, this section provides a generalized workflow for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives based on published methodologies.
General Synthetic Workflow
The synthesis of the imidazo[4,5-b]pyridine core typically involves the cyclization of a substituted 2,3-diaminopyridine with a suitable carbonyl-containing compound or its equivalent.
Kinase Inhibition Assay Workflow
A common method to assess the kinase inhibitory potential of a compound is through in vitro enzymatic assays.
Signaling Pathways
Given the diverse targets of imidazo[4,5-b]pyridine derivatives, they are implicated in multiple signaling pathways critical for cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a common target for anticancer agents based on this scaffold.
Conclusion and Future Directions
The 1H-imidazo[4,5-b]pyridin-2(3H)-one core, exemplified by this compound, represents a highly promising scaffold for the development of novel therapeutics. The extensive body of research on its derivatives points towards a rich potential for this compound class in oncology, neurology, and inflammatory diseases.
While direct biological data for this compound is currently scarce, the activities of its analogues strongly suggest that it warrants further investigation. Future research should focus on:
-
Systematic Biological Screening: A comprehensive screening of this compound against a panel of kinases, receptors, and other biological targets to identify its primary mechanism(s) of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues to elucidate the key structural features required for potent and selective activity.
-
In Vivo Efficacy Studies: Progression of promising candidates into relevant animal models to assess their therapeutic potential.
The exploration of the biological activity of this compound and its derivatives holds considerable promise for the discovery of next-generation medicines.
References
An In-depth Technical Guide to 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold, a purine bioisostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide focuses on the core molecule, 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, and its derivatives, providing a comprehensive overview of their synthesis, mechanism of action, and therapeutic applications. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in drug discovery and development.
Introduction
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds structurally similar to naturally occurring purines. This structural analogy allows them to interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[1] The core structure of this compound features a fused imidazole and pyridine ring system with a methyl group at the 3-position of the imidazo[4,5-b]pyridin-2(3H)-one backbone. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial effects, and antiproliferative properties against various cancer cell lines.[1][2] This guide will delve into the chemical synthesis of these compounds, their biological evaluation, and the underlying mechanisms of action, with a particular focus on their potential as therapeutic agents.
Synthesis of this compound and Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common strategy involves the construction of the imidazo[4,5-b]pyridine scaffold followed by N-alkylation.
General Synthesis of the Imidazo[4,5-b]pyridin-2-one Core
A prevalent method for the synthesis of the imidazo[4,5-b]pyridin-2-one core involves the cyclization of a 2,3-diaminopyridine derivative. For instance, the reaction of 2,3-diaminopyridine with urea or a urea equivalent can yield 1H-imidazo[4,5-b]pyridin-2(3H)-one.
Synthesis of this compound
Experimental Protocol: N-Methylation of 1H-imidazo[4,5-b]pyridin-2(3H)-one (Hypothetical)
-
To a solution of 1H-imidazo[4,5-b]pyridin-2(3H)-one (1 mmol) in anhydrous dimethylformamide (DMF, 15 mL), add potassium carbonate (4 mmol) and a catalytic amount of tetra-n-butylammonium bromide (0.1 mmol).
-
To this suspension, add methyl iodide (2.5 mmol).
-
Stir the reaction mixture at room temperature for 48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the inorganic salts and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford this compound.
Note: This is a generalized protocol and may require optimization for the specific substrate.
A visual representation of a general synthetic workflow is provided below.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been extensively evaluated for a range of biological activities, demonstrating their potential as therapeutic agents in various disease areas.
Kinase Inhibition
A significant area of research for imidazo[4,5-b]pyridine derivatives is their activity as protein kinase inhibitors. These compounds have shown potent inhibitory effects against several kinases implicated in cancer, such as Aurora kinases, c-Met, and Cyclin-Dependent Kinase 9 (CDK9).[4][5][6]
Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Kinase(s) | IC50 / Kd (nM) | Reference |
| GSK1070916 | Aurora B/C | 0.38 (B), 1.5 (C) | [7] |
| Aurora A | 492 | [7] | |
| CCT137690 | Aurora A, B, C | 15 (A), 25 (B), 19 (C) | [7] |
| Compound 27e | Aurora A, B; FLT3 | 7.5 (A, Kd), 48 (B, Kd), 6.2 (FLT3, Kd) | [7] |
| Compound 31 | Aurora-A, Aurora-B, Aurora-C | 42 (A), 198 (B), 227 (C) | [5] |
| Compound 51 | Aurora-A, Aurora-B, Aurora-C | 15 (A), 25 (B), 19 (C) | [8] |
| Compound I | CDK9 | 630 | [4] |
| Compound II | CDK9 | 710 | [4] |
| Compound IIIa | CDK9 | 820 | [4] |
Antiproliferative Activity
Consistent with their kinase inhibitory activity, many imidazo[4,5-b]pyridine derivatives exhibit potent antiproliferative effects against a variety of human cancer cell lines.[2][9]
Table 2: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 8 | SW620 (Colon) | 1.8 - 3.2 | [2] |
| Compound 10 | SW620 (Colon) | 0.4 | [2] |
| Compound 14 | SW620 (Colon) | 0.7 | [2] |
| Compound 13 | Capan-1 (Pancreatic) | 1.50 | [1] |
| HL-60 (Leukemia) | 1.87 | [1] | |
| Compound 19 | Capan-1 (Pancreatic) | 1.45 | [1] |
| LN-229 (Glioblastoma) | 1.90 | [1] | |
| Compound IX | MCF-7 (Breast) | 0.85 | [6] |
| HCT116 (Colon) | 1.05 | [6] | |
| Compound VIII | MCF-7 (Breast) | 0.92 | [6] |
| HCT116 (Colon) | 1.12 | [6] |
Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold has also been explored for its antimicrobial properties. Certain derivatives have shown activity against various bacterial and fungal strains.[10]
Table 3: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 2g | S. aureus | 4-8 | [11] |
| Compound 2h | S. aureus | 4-8 | [11] |
| Compound 4a | E. faecalis | 4-8 | [11] |
| Compound 4b | C. albicans | 4-8 | [11] |
| Compound 14 | E. coli | 32 (µM) | [2] |
Signaling Pathways
The therapeutic effects of imidazo[4,5-b]pyridine derivatives often stem from their modulation of key cellular signaling pathways. Below are representations of some of the pathways targeted by these compounds.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of imidazo[4,5-b]pyridine derivatives.
Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Pharmacokinetics and ADME Properties
The pharmacokinetic properties of imidazo[4,5-b]pyridine derivatives are crucial for their development as drugs. Limited data is available for the core molecule, but studies on derivatives have provided some insights. For example, some imidazo[4,5-b]pyridine-based kinase inhibitors have been shown to be orally bioavailable and exhibit good microsomal stability.[8] However, challenges such as hERG inhibition and metabolic instability have also been reported for some analogs, highlighting the importance of optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile during lead optimization.[12]
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their ability to inhibit key protein kinases makes them attractive candidates for the development of novel anticancer therapies. Furthermore, their demonstrated antimicrobial and antiproliferative properties warrant further investigation. The synthetic versatility of the imidazo[4,5-b]pyridine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Pharmacological Potential of Imidazo[4,5-b]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This structural similarity allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities.[1][2] Derivatives of this heterocyclic system have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] Their mechanisms of action often involve the modulation of key cellular pathways crucial for the progression of various diseases.[1][2] This technical guide provides an in-depth overview of the pharmacological potential of imidazo[4,5-b]pyridine compounds, presenting quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows.
Introduction
Imidazo[4,5-b]pyridines are a class of fused heterocyclic compounds containing an imidazole ring fused to a pyridine ring. Their structural analogy to naturally occurring purines makes them "privileged structures" in drug discovery, capable of interacting with purinergic receptors and various enzymes that recognize purine-like substrates.[1][2] This has led to the development of numerous derivatives with a wide range of therapeutic applications, including roles as kinase inhibitors, cyclooxygenase (COX) inhibitors, and antimicrobial agents.[3][4][5] This guide will explore the synthesis, diverse biological activities, and mechanisms of action of these promising compounds.
Synthesis of the Imidazo[4,5-b]pyridine Core
The synthesis of the imidazo[4,5-b]pyridine core is most commonly achieved through the condensation of 2,3-diaminopyridine with various reagents such as carboxylic acids, aldehydes, or orthoesters.[1][2] Modifications to this core and the introduction of diverse substituents are often accomplished using modern synthetic methodologies like palladium-catalyzed cross-coupling reactions.[1]
General Experimental Protocol: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines
A widely used method for synthesizing the imidazo[4,5-b]pyridine scaffold involves the condensation of a diaminopyridine with an aldehyde.
Procedure:
-
To a solution of 5-bromo-2,3-diaminopyridine (1.0 g, 5.31 mmol) dissolved in ethanol (40 mL), add the desired benzaldehyde derivative (5.84 mmol) dropwise.[6]
-
Add a catalytic amount of iodine (0.09 g, 0.531 mmol).[6]
-
Heat the reaction mixture to reflux (approximately 90 °C) with magnetic stirring.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.[7]
-
Purify the resulting residue by column chromatography on silica gel to yield the desired 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative.[7]
General Experimental Protocol: N-Alkylation of Imidazo[4,5-b]pyridines
Further diversification can be achieved through N-alkylation.
Procedure:
-
To a mixture of the synthesized imidazo[4,5-b]pyridine (1.25 mmol), potassium carbonate (2.75 mmol), and a phase-transfer catalyst such as tetra-n-butylammonium bromide (0.187 mmol) in DMF (40 mL), add the desired alkyl halide (e.g., allyl bromide or propargyl bromide, 2.0 mmol) in small portions.[7]
-
Stir the mixture at room temperature for 24 hours.[7]
-
Remove the inorganic salts by filtration.[7]
-
Concentrate the filtrate under reduced pressure.[7]
-
Purify the residue by column chromatography on silica gel (eluent: hexane/dichloromethane) to obtain the N-alkylated product.[7]
Pharmacological Activities and Quantitative Data
Imidazo[4,5-b]pyridine derivatives have been extensively evaluated for a range of pharmacological activities. The following sections summarize their potential in key therapeutic areas, with quantitative data presented in structured tables.
Anticancer Activity
Many imidazo[4,5-b]pyridine compounds exhibit potent antiproliferative activity against a variety of human cancer cell lines.[4][5][8] One of the key mechanisms identified is the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcriptional elongation.[5]
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives (IC₅₀ Values)
| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) |
| Compound IX[5] | MCF-7 (Breast) | 0.85 | CDK9 Inhibition |
| Compound IX[5] | HCT116 (Colon) | 1.05 | CDK9 Inhibition |
| Compound VIII[5] | MCF-7 (Breast) | 0.92 | CDK9 Inhibition |
| Compound VIII[5] | HCT116 (Colon) | 1.12 | CDK9 Inhibition |
| Compound 8[2] | MCF-7 (Breast) | 0.082 | Not specified |
| Regioisomer 6[8] | HCT116 (Colon) | 0.3 - 0.9 | DNA/RNA Binding |
| Regioisomer 7[8] | HCT116 (Colon) | 0.3 - 0.9 | DNA/RNA Binding |
| Regioisomer 9[8] | MCF-7 (Breast) | 0.3 - 0.9 | DNA/RNA Binding |
| Compound 3f[4] | K562 (Leukemia) | 43 | Not specified |
| Compound 3h[4] | HCT-15 (Colon) | 66.92 | Not specified |
| Amidino Cpd 10[3] | SW620 (Colon) | 0.4 | Not specified |
| Amidino Cpd 14[3] | SW620 (Colon) | 0.7 | Not specified |
Anti-inflammatory Activity
The anti-inflammatory effects of imidazo[4,5-b]pyridines are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory pathway.[4][9]
Table 2: Anti-inflammatory Activity of Imidazo[4,5-b]pyridine Derivatives (IC₅₀ Values)
| Compound ID/Reference | Target | IC₅₀ (µmol/L) | Selectivity |
| Compound 3f[4][9] | COX-1 | 21.8 | COX-1/COX-2 |
| Compound 3f[4][9] | COX-2 | 9.2 | Selective for COX-2 |
| Compound 3c[4] | COX-1 | >20 | COX-1/COX-2 |
| Compound 3c[4] | COX-2 | ~15 | Selective for COX-2 |
| Compound 3h[4] | COX-1 | >20 | COX-1/COX-2 |
| Compound 3h[4] | COX-2 | ~15 | Selective for COX-2 |
| Compound 24[1] | COX-1 | 21.8 | COX-1/COX-2 |
| Compound 24[1] | COX-2 | 9.2 | Selective for COX-2 |
Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold is also a promising framework for the development of novel antimicrobial agents against both bacteria and fungi.[6][10]
Table 3: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives (MIC Values)
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Gram Stain |
| Compound 2[6] | Bacillus cereus | 0.07 | Positive |
| Compound 2[6] | Escherichia coli | 0.315 | Negative |
| Compound 18[2] | Mycobacterium tuberculosis | <1 µM | N/A |
| Compound 19[2] | Mycobacterium tuberculosis | <1 µM | N/A |
| Amidino Cpd 14[3] | Escherichia coli | 32 µM | Negative |
| Compound VId[10] | Bacillus subtilis | Zone of Inhibition: 20 mm | Positive |
| Compound VId[10] | Staphylococcus aureus | Zone of Inhibition: 22 mm | Positive |
| Compound VId[10] | Escherichia coli | Zone of Inhibition: 20 mm | Negative |
Mechanisms of Action & Signaling Pathways
Understanding the molecular mechanisms by which imidazo[4,5-b]pyridines exert their effects is crucial for rational drug design and development. Key targets include protein kinases and enzymes involved in inflammation.
Inhibition of CDK9 Signaling Pathway in Cancer
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of genes, including many proto-oncogenes like MYC and anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.
Caption: CDK9 signaling pathway and its inhibition by imidazo[4,5-b]pyridine derivatives.
Inhibition of COX-2 Signaling Pathway in Inflammation
Inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then converted by downstream synthases into various prostaglandins, most notably prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Imidazo[4,5-b]pyridine derivatives can selectively inhibit COX-2, thereby blocking the production of these pro-inflammatory mediators.
Caption: COX-2 signaling pathway and its inhibition by imidazo[4,5-b]pyridine derivatives.
Experimental Protocols for Biological Evaluation
This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[4,5-b]pyridine compounds.
Protocol: Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: Antimicrobial Activity (Broth Microdilution MIC Assay)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes to screen for inhibitors.
-
Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Prepare working solutions of the COX probe, cofactor, and arachidonic acid substrate according to the kit manufacturer's instructions (e.g., Cayman Chemical, Assay Genie).[11][12]
-
Plate Setup: In a 96-well opaque plate, add assay buffer to all wells. Add the test imidazo[4,5-b]pyridine compounds at various concentrations to the "Inhibitor" wells. Add a known COX-2 inhibitor (e.g., Celecoxib) to the "Inhibitor Control" wells and the solvent vehicle to the "100% Initial Activity" wells.[11][12]
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubation: Add heme to all wells and incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[11]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Reading: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes using a fluorescence plate reader.[12]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the 100% initial activity control. Calculate the IC₅₀ value using non-linear regression analysis.
Experimental and Drug Discovery Workflow
The development of a novel therapeutic agent from the imidazo[4,5-b]pyridine class follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: General workflow for the discovery and development of imidazo[4,5-b]pyridine drugs.
Conclusion
Imidazo[4,5-b]pyridine and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their structural similarity to endogenous purines provides a foundation for their diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The ability to modulate key signaling pathways, such as those involving CDK9 and COX-2, underscores their therapeutic potential. The synthetic accessibility of the core scaffold allows for extensive derivatization, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties. While numerous promising compounds have been identified in preclinical studies, further exhaustive and target-based research is required to translate these findings into clinically approved therapeutics.[1] The data and protocols presented in this guide aim to facilitate and accelerate ongoing research efforts in this promising area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. assaygenie.com [assaygenie.com]
A-867744: A Case Study in the Discovery and Development of Imidazo[4,5-b]pyridine-based Acetyl-CoA Carboxylase Inhibitors
Introduction
While the specific compound 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is not extensively documented in publicly available scientific literature, the broader class of imidazo[4,5-b]pyridine derivatives has been a fertile ground for the discovery of novel therapeutic agents.[1][2] This is due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[1][2] This guide will focus on a prominent and well-documented member of this class, A-867744, as a representative example to illustrate the process of discovery, characterization, and development of imidazo[4,5-b]pyridine-based compounds. A-867744 is a potent inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, and has been investigated for its potential in treating metabolic diseases.
Discovery and Initial Optimization
The discovery of A-867744 stemmed from a high-throughput screening (HTS) campaign aimed at identifying inhibitors of human ACC2. The initial hit from this screen was an imidazo[4,5-b]pyridine compound with modest potency. Structure-activity relationship (SAR) studies were initiated to optimize the potency and pharmacokinetic properties of this initial lead.
A key breakthrough in the optimization process was the identification of the importance of the substituent at the 2-position of the imidazo[4,5-b]pyridine core. This led to the synthesis of a series of analogs, ultimately culminating in the discovery of A-867744, which exhibited significantly improved potency and a more favorable drug-like profile.
Quantitative Data Summary
The following table summarizes key in vitro potency data for A-867744 against human and rat ACC1 and ACC2 enzymes.
| Compound | hACC1 IC50 (nM) | hACC2 IC50 (nM) | rACC1 IC50 (nM) | rACC2 IC50 (nM) |
| A-867744 | 23 | 6 | 30 | 11 |
Data presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
General Synthesis of Imidazo[4,5-b]pyridine Core
A common method for the synthesis of the imidazo[4,5-b]pyridine scaffold involves the condensation of a 2,3-diaminopyridine with a carboxylic acid or its derivative.[3] The reaction is typically carried out in the presence of a dehydrating agent or at elevated temperatures.
-
Step 1: A mixture of 2,3-diaminopyridine and a suitable carboxylic acid is heated, often in the presence of a catalyst such as polyphosphoric acid (PPA) or under microwave irradiation.
-
Step 2: The reaction mixture is cooled and then neutralized with a base, such as sodium bicarbonate, to precipitate the crude product.
-
Step 3: The crude product is then purified by recrystallization or column chromatography to yield the desired 2-substituted-1H-imidazo[4,5-b]pyridine.
In Vitro ACC Inhibition Assay
The enzymatic activity of ACC is typically measured by monitoring the incorporation of [14C]bicarbonate into malonyl-CoA.
-
Reagents: Purified recombinant human or rat ACC1 and ACC2, ATP, acetyl-CoA, [14C]bicarbonate, and the test compound (A-867744).
-
Procedure:
-
The enzyme is pre-incubated with the test compound at various concentrations for a specified period.
-
The enzymatic reaction is initiated by the addition of substrates (ATP, acetyl-CoA, and [14C]bicarbonate).
-
The reaction is allowed to proceed for a set time and then stopped by the addition of an acid.
-
The amount of [14C]malonyl-CoA formed is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Mechanism of Action and Signaling Pathway
A-867744 exerts its therapeutic effect by inhibiting Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA is a critical building block for the synthesis of fatty acids and also plays a role in regulating fatty acid oxidation. By inhibiting ACC, A-867744 reduces the production of malonyl-CoA, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
Caption: A-867744 inhibits ACC, blocking the conversion of Acetyl-CoA to Malonyl-CoA.
Logical Workflow of Drug Discovery and Development
The discovery and development of a compound like A-867744 follows a structured workflow, from initial screening to preclinical evaluation.
Caption: The drug discovery workflow leading to the identification and preclinical development of A-867744.
Conclusion
The imidazo[4,5-b]pyridine scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of various biological targets. The case of A-867744 demonstrates a successful application of medicinal chemistry principles to optimize an initial screening hit into a preclinical candidate for the treatment of metabolic diseases. While the originally requested compound, this compound, lacks extensive documentation, the broader class of imidazo[4,5-b]pyridines continues to be an area of active research in the pursuit of new medicines.[4][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Core: A Privileged Scaffold for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-imidazo[4,5-b]pyridin-2(3H)-one core structure has emerged as a significant scaffold in the design of potent and selective kinase inhibitors. Its structural similarity to purines allows it to effectively interact with the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. While specific inhibitory data for 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is not extensively available in public literature, numerous derivatives of the core scaffold have demonstrated potent inhibitory activity against a range of important oncogenic kinases. This guide provides a comprehensive overview of the imidazo[4,5-b]pyridine core as a kinase inhibitor, focusing on key targets, available quantitative data for derivatives, relevant signaling pathways, and detailed experimental protocols for assessing inhibitor activity.
Kinase Targets and Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
Derivatives of the 1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold have been shown to inhibit several key protein kinases implicated in cancer progression. The following tables summarize the available quantitative data for various derivatives, showcasing the potential of this chemical class.
Table 1: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Aurora-A (IC50, µM) | Aurora-B (IC50, µM) | Aurora-C (IC50, µM) | Cell Proliferation Inhibition | Reference |
| 31 * | 0.042 | 0.198 | 0.227 | Yes | [1] |
*Compound 31: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide[1]
Table 2: c-Met Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
| Compound ID | c-Met (IC50, nM) | Cellular Activity | Reference |
| A | <10 | Inhibition of c-Met phosphorylation | [2] |
| B | 10-100 | Inhibition of c-Met phosphorylation | [2] |
Note: Specific structures for compounds A and B were not detailed in the abstract.
Table 3: FLT3 and Aurora Kinase Inhibition by an Imidazo[4,5-b]pyridine Derivative
| Compound ID | Aurora-A (Kd, nM) | Aurora-B (Kd, nM) | FLT3 (Kd, nM) | FLT3-ITD (Kd, nM) | FLT3(D835Y) (Kd, nM) | Reference |
| 27e * | 7.5 | 48 | 6.2 | 38 | 14 | [3] |
*Compound 27e: 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine[3]
Table 4: TrkA Kinase Inhibition by Imidazo[4,5-b]pyridine and Purine Derivatives
| Compound ID | TrkA Cellular IC50 (nM) | Reference |
| 2d | <1 | [4] |
| 3a | <1 | [4] |
Note: Compound 2d is an imidazo[4,5-b]pyridine derivative, and 3a is a purine derivative. This highlights the scaffold hopping potential from the purine core.
Key Signaling Pathways
The kinases targeted by imidazo[4,5-b]pyridine derivatives are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, promoting cell proliferation, motility, and invasion.[5][6][7] Aberrant c-Met activation is implicated in numerous cancers.[5][6]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[2][8][9][10][11] Activation of receptor tyrosine kinases leads to the activation of PI3K, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell growth and inhibit apoptosis.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper cell division, playing critical roles in centrosome maturation, spindle assembly, and chromosome segregation.[12][13][14][15] Their overexpression is common in many cancers, leading to genomic instability.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem and progenitor cells.[16][17][18] Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[19][20]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize kinase inhibitors with an imidazo[4,5-b]pyridine core.
In Vitro Kinase Assay (Radiometric)
This traditional and highly sensitive method measures the transfer of a radiolabeled phosphate from ATP to a substrate.[21][22][23][24]
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, peptide substrate, assay buffer, and the test inhibitor (e.g., a derivative of this compound) at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination and Spotting: Stop the reaction and spot an aliquot onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET).[3][25][26][27][28]
Methodology:
-
Reaction Setup: In a microplate well, add the kinase, a biotinylated substrate peptide, and the test inhibitor.
-
Initiation: Add ATP to start the kinase reaction and incubate at room temperature.
-
Detection: Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor).
-
Incubation: Incubate for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: The ratio of the two emission signals is proportional to the extent of substrate phosphorylation. Calculate IC50 values from the dose-response curves.
Cell-Based Phospho-Kinase ELISA
This assay measures the level of a specific phosphorylated protein within cells, providing a more physiologically relevant assessment of inhibitor activity.[29][30][31][32]
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and culture overnight. Treat the cells with the test inhibitor at various concentrations for a specified duration.
-
Cell Fixation and Permeabilization: Fix the cells with a fixing solution (e.g., formaldehyde) and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated target protein.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Signal Development: Add a chromogenic HRP substrate (e.g., TMB) and incubate until a color develops.
-
Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of phosphorylated protein. Determine the IC50 value of the inhibitor.
Conclusion
The 1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Derivatives of this core have demonstrated potent activity against a range of clinically relevant kinases, including Aurora kinases, c-Met, and FLT3. While further investigation into the specific biological activity of this compound is warranted, the existing data for related compounds strongly support the continued exploration of this chemical class in the pursuit of new targeted therapies. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of these compelling molecules.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. rupress.org [rupress.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Reactome | FLT3 Signaling [reactome.org]
- 18. medlineplus.gov [medlineplus.gov]
- 19. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 23. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 24. youtube.com [youtube.com]
- 25. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. revvity.com [revvity.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. m.youtube.com [m.youtube.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 31. immunoway.com.cn [immunoway.com.cn]
- 32. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound belonging to the imidazopyridine class. This structural motif is of significant interest in medicinal chemistry due to its resemblance to purine bases, making it a privileged scaffold in the design of various therapeutic agents. Derivatives of imidazo[4,5-b]pyridin-2-one have been investigated for a range of biological activities. This document provides a detailed protocol for the synthesis of this compound, outlining a reliable two-step procedure starting from 2,3-diaminopyridine.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step process. The first step involves the cyclization of 2,3-diaminopyridine with a suitable carbonyl source to form the intermediate, 1H-imidazo[4,5-b]pyridin-2(3H)-one. The second step is the selective N-methylation of this intermediate to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-Imidazo[4,5-b]pyridin-2(3H)-one (Intermediate)
This procedure outlines the formation of the imidazopyridinone ring system through the reaction of 2,3-diaminopyridine with urea.
Materials:
-
2,3-Diaminopyridine
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether or mineral oil)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2,3-diaminopyridine (1 equivalent) and urea (1.2 equivalents).
-
Add a high-boiling point solvent to the flask to create a slurry.
-
Heat the mixture with stirring to 180-200 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Maintain the temperature for 2-4 hours, or until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
The crude product can be collected by filtration.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1H-imidazo[4,5-b]pyridin-2(3H)-one.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound (Final Product)
This protocol details the N-methylation of the intermediate synthesized in Step 1. The alkylation reaction on the imidazo[4,5-b]pyridine core can sometimes lead to a mixture of N-alkylated products, making purification crucial.[1]
Materials:
-
1H-Imidazo[4,5-b]pyridin-2(3H)-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a two-neck round-bottom flask under an inert atmosphere, add 1H-imidazo[4,5-b]pyridin-2(3H)-one (1 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the cooled solution. Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired product, this compound.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 2,3-Diaminopyridine | Urea | Diphenyl ether | 180-200 | 2-4 |
| 2 | 1H-Imidazo[4,5-b]pyridin-2(3H)-one | NaH, CH₃I | DMF | 0 to RT | 4-6 |
Table 2: Expected Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| 1H-Imidazo[4,5-b]pyridin-2(3H)-one | C₆H₅N₃O | 135.12 | 60-70 | Off-white solid |
| This compound | C₇H₇N₃O | 149.15 | 40-50 | White to pale yellow solid |
Note: Yields are estimates and may vary depending on reaction scale and purification efficiency.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and dependencies of the synthetic steps.
Caption: Logical flow of the two-step synthesis protocol.
References
Experimental Applications of Imidazo[4,5-b]pyridine Derivatives in Cancer Research: Application Notes and Protocols
Disclaimer: Publicly available research on the specific compound 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one in the context of cancer is limited. The following application notes and protocols are based on studies of structurally related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives that have demonstrated potential in cancer research. These should be considered as a general guide and may require optimization for the specific compound of interest.
Introduction
The imidazo[4,5-b]pyridine scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its structural similarity to purines, suggesting potential interactions with biological targets involved in cellular signaling.[1] Various derivatives of this scaffold have been synthesized and evaluated for their therapeutic potential, including their application as anticancer agents.[2][3] Research has indicated that certain imidazo[4,5-b]pyridine derivatives exhibit anticancer activity through mechanisms such as the inhibition of key cellular enzymes like cyclin-dependent kinases (CDKs) and Src family kinases.[4]
This document provides an overview of the experimental applications of imidazo[4,5-b]pyridine derivatives in cancer research, including quantitative data on their activity, detailed experimental protocols, and diagrams of relevant signaling pathways.
Data Presentation: In Vitro Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various imidazo[4,5-b]pyridine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Imidazo[4,5-b]pyridines | Compound I | MCF-7 (Breast) | 0.63 - 1.32 | CDK9 Inhibition | [4] |
| Compound VIIc | HCT116 (Colon) | 0.63 - 1.32 | CDK9 Inhibition | [4] | |
| Compound 3h | MCF-7 (Breast) | Not specified (prominent activity) | Not specified | [2] | |
| Compound 3j | BT-474 (Breast) | Not specified (prominent activity) | Not specified | [2] | |
| Imidazo[4,5-c]pyridin-2-ones | Compound 1s | U87 (Glioblastoma) | 30.3 | Src Family Kinase Inhibition | |
| Compound 1s | U251 (Glioblastoma) | 24.6 | Src Family Kinase Inhibition | ||
| Compound 1s | T98G (Glioblastoma) | 16.4 | Src Family Kinase Inhibition |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of imidazo[4,5-b]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (imidazo[4,5-b]pyridine derivative)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. A vehicle control (DMSO) should also be included.
-
Remove the medium from the wells and add 100 µL of the diluted test compound or vehicle control to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for Protein Expression
This protocol can be used to investigate the effect of imidazo[4,5-b]pyridine derivatives on the expression levels of specific proteins in cancer cells, for example, proteins involved in cell cycle regulation or apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK9, anti-Src, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatants using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be targeted by imidazo[4,5-b]pyridine derivatives in cancer cells, based on the available literature for this class of compounds.
Caption: Inhibition of the CDK9/P-TEFb pathway by imidazo[4,5-b]pyridine derivatives.
Caption: Inhibition of Src kinase signaling by imidazo[4,5-c]pyridin-2-one derivatives.
Experimental Workflow
Caption: General workflow for evaluating imidazo[4,5-b]pyridine derivatives in cancer research.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory properties.[1][2] Derivatives of this core structure have been investigated for their potential to modulate key inflammatory pathways. This document provides an overview of the potential applications and suggested experimental protocols for evaluating 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one in inflammatory disease models, based on the activities reported for structurally related compounds.
While specific data on the anti-inflammatory effects of this compound is limited in publicly available literature, the broader class of imidazo[4,5-b]pyridine derivatives has shown promise by targeting key mediators of inflammation such as cyclooxygenase (COX) enzymes, inducible nitric oxide synthase (iNOS), and Janus kinases (JAKs).[1][3][4] Therefore, the following application notes and protocols are proposed as a starting point for the investigation of this specific compound.
Potential Mechanisms of Anti-Inflammatory Action
Based on the known targets of related imidazo[4,5-b]pyridine derivatives, this compound may exert its anti-inflammatory effects through one or more of the following signaling pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Several diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are critical for the production of pro-inflammatory prostaglandins.[3]
-
Suppression of Inducible Nitric Oxide Synthase (iNOS): Certain imidazo[4,5-b]pyridines have demonstrated selective inhibition of iNOS, an enzyme responsible for the production of nitric oxide, a key inflammatory mediator.[1]
-
Modulation of Janus Kinase (JAK) Signaling: The JAK-STAT pathway is a crucial signaling cascade for numerous pro-inflammatory cytokines. A patent has disclosed imidazo[4,5-b]pyridine compounds as inhibitors of JAKs, particularly TYK2, for the treatment of inflammatory and autoimmune diseases.[4]
The potential interplay of these pathways is illustrated in the following diagram.
Quantitative Data on Related Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the inhibitory activities of some imidazo[4,5-b]pyridine derivatives against key inflammatory targets. Note: This data is for structurally related compounds and not for this compound. It is provided for comparative purposes to guide initial dose-finding studies.
| Compound ID | Target | Assay | IC50 / pIC50 | Reference |
| Compound 23 (a 2-substituted imidazo[4,5-b]pyridine) | iNOS | Enzyme Inhibition | pIC50 = 7.09 | [1] |
| nNOS | Enzyme Inhibition | pIC50 = 4.86 | [1] | |
| eNOS | Enzyme Inhibition | pIC50 = 3.95 | [1] | |
| Compound 3f (a 2,3-diaryl-3H-imidazo[4,5-b]pyridine) | COX-1 | In vitro enzyme assay | IC50 = 21.8 µmol/L | [3] |
| COX-2 | In vitro enzyme assay | IC50 = 9.2 µmol/L | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.
In Vitro Assays
1. Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay assesses the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with LPS.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
96-well cell culture plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed inhibition is not due to cytotoxicity.
-
2. COX-1/COX-2 Inhibition Assay
This enzymatic assay determines the direct inhibitory effect of the compound on COX-1 and COX-2 activity.
-
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
This compound
-
96-well plates
-
-
Protocol:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the compound is incubated with the COX enzyme (either COX-1 or COX-2) for a short period.
-
Arachidonic acid is then added to initiate the reaction.
-
The production of prostaglandin is measured, often via a colorimetric or fluorometric method.
-
Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.
-
In Vivo Models
1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the in vivo efficacy of the compound in an acute systemic inflammation setting.
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
-
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Saline solution
-
-
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) 1 hour before LPS challenge. Include a vehicle control group.
-
Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1-5 mg/kg). Include a control group receiving saline instead of LPS.
-
At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for cytokine analysis.
-
Euthanize the mice and harvest tissues (e.g., liver, lungs, spleen) for histological analysis and measurement of inflammatory markers.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex assay.
-
2. Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model of rheumatoid arthritis to assess the therapeutic potential of compounds in a chronic autoimmune inflammatory disease.
-
Animals:
-
DBA/1 mice (male, 8-10 weeks old)
-
-
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
-
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA and immunize mice intradermally at the base of the tail.
-
Booster (Day 21): Emulsify bovine type II collagen in IFA and administer a booster immunization.
-
Treatment: Begin treatment with this compound (at various doses) and a vehicle control group around the time of disease onset (typically day 21-28) or in a prophylactic setting.
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis (paw swelling, redness, and joint stiffness) and score the severity of the disease using a standardized clinical scoring system.
-
Histopathology: At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines.
-
Conclusion
While direct evidence for the anti-inflammatory activity of this compound is currently lacking in the scientific literature, the established pharmacology of the broader imidazo[4,5-b]pyridine class provides a strong rationale for its investigation. The proposed in vitro and in vivo experimental protocols offer a comprehensive framework for elucidating the potential of this compound as a novel anti-inflammatory agent. Researchers are encouraged to adapt these protocols to their specific interests and to explore the underlying mechanisms of action, which may involve the inhibition of COX, iNOS, JAKs, or other inflammatory pathways.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one for TYK2 Inhibition Studies
Disclaimer: Extensive literature searches did not yield specific data on the direct inhibition of Tyrosine Kinase 2 (TYK2) by 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. However, the imidazopyridine scaffold is a known pharmacophore for potent and selective TYK2 inhibitors.[1][2][3] This document provides a generalized application note and detailed protocols based on the activity of representative imidazo[1,2-b]pyridazine derivatives, which are structurally related and well-characterized as allosteric inhibitors of the TYK2 pseudokinase (JH2) domain.[1][3] These notes are intended to serve as a guide for researchers investigating novel imidazopyridine-based compounds for TYK2 inhibition.
Introduction
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways, including those for interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][4] These cytokines are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4] Consequently, TYK2 has emerged as a promising therapeutic target. Unlike inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain, allosteric inhibitors targeting the less conserved pseudokinase (JH2) domain offer the potential for greater selectivity over other JAK family members, thereby minimizing off-target effects.[4][5]
The imidazopyridine core is a key structural motif found in a number of selective TYK2 inhibitors.[1][2][3] This document outlines the application of a representative imidazopyridine-based TYK2 inhibitor in biochemical and cell-based assays to characterize its potency and mechanism of action.
Data Presentation
The inhibitory activity of a representative imidazo[1,2-b]pyridazine derivative against TYK2 and other JAK family kinases is summarized below. This highlights the selectivity profile achievable with this class of compounds.
| Kinase | Assay Type | Endpoint | Representative Inhibitory Concentration | Reference |
| TYK2 | Biochemical | IC50 | 10 nM | [1] |
| JAK1 | Biochemical | IC50 | >1000 nM | [1] |
| JAK2 | Biochemical | IC50 | >1000 nM | [1] |
| JAK3 | Biochemical | IC50 | >1000 nM | [1] |
| TYK2 | Cell-Based (pSTAT) | IC50 | 50 nM | [3] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the IC50 value of a test compound against purified TYK2 enzyme.
Workflow Diagram:
Caption: Workflow for the TYK2 Biochemical Kinase Inhibition Assay.
Materials:
-
TYK2 Kinase Assay Kit (e.g., BPS Bioscience, #79774)
-
ADP-Glo™ Kinase Assay (Promega, #V9101)
-
Test compound (this compound or analogue)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Mixture Preparation:
-
Thaw all reagents on ice.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate (e.g., IRS1-tide).
-
-
Assay Plate Setup:
-
Add the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Add purified TYK2 enzyme to all wells except the "blank" control. For the blank, add an equal volume of 1x Kinase Dilution Buffer.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
-
Reaction Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell-Based Phospho-STAT3 Assay (IFN-α Stimulation)
This protocol measures the ability of a test compound to inhibit TYK2-mediated phosphorylation of STAT3 in a cellular context.
Workflow Diagram:
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class. Compounds within this structural family have garnered significant interest in drug discovery due to their diverse biological activities, including potential as anticancer, anti-inflammatory, and antiviral agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.
These application notes provide detailed protocols for the dissolution of this compound and its application in common in vitro assays, based on established methodologies for structurally related compounds. Due to the limited public data on this specific molecule, empirical determination of optimal conditions by the end-user is highly recommended.
Solubility and Stock Solution Preparation
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Anticipated Solubility | Recommended Starting Concentration for Stock | Notes |
| DMSO | High | 10-50 mM | Primary choice for creating concentrated stock solutions. Ensure use of anhydrous, high-purity DMSO. |
| Ethanol | Moderate to Low | 1-10 mM | May be a suitable alternative for certain cell lines sensitive to DMSO. |
| Water (pH 7.4) | Low | < 1 mM | Generally poor solubility expected. Sonication or warming may slightly improve dissolution but precipitation is likely. |
| Cell Culture Media | Very Low | Direct dissolution not recommended | Prepare a concentrated stock in DMSO and dilute into media for working concentrations. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Pre-weigh the compound: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user), weigh out the corresponding mass.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) for 5-10 minutes can be applied.
-
Alternatively, sonication for 5-10 minutes can aid in dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization: For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the solution was warmed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note on Final DMSO Concentration: When preparing working solutions by diluting the DMSO stock in aqueous buffers or cell culture media, it is crucial to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5% (v/v), and ideally at or below 0.1%.
Application in In Vitro Assays: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability. The following is a general protocol that can be adapted for screening the cytotoxic effects of this compound.
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells) and untreated control wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The solution should turn purple.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Potential Signaling Pathways for Investigation
Based on the known biological activities of structurally similar imidazo[4,5-b]pyridine derivatives, this compound may modulate one or more of the following signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases.
-
Kinase Inhibition: Many imidazo[4,5-b]pyridines are known to be kinase inhibitors. Potential targets include:
-
Akt/PI3K Pathway: A central signaling pathway that regulates cell survival, growth, and proliferation.[4]
-
STAT3/NF-κB Pathway: Transcription factors that are key mediators of inflammation and have been implicated in cancer development and progression.
Visualizations
Experimental Workflow
Caption: Workflow for preparing a stock solution of this compound and its application in an MTT cell viability assay.
Potential Kinase Inhibition Signaling Pathway
Caption: Potential signaling pathways inhibited by this compound based on activities of related compounds.
References
- 1. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 21991-39-9|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols for the Characterization of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the characterization of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. The following protocols and data are provided as a guide and may require optimization for specific laboratory conditions and instrumentation.
Introduction
This compound belongs to the imidazo[4,5-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing for interaction with a variety of biological targets. Derivatives of imidazo[4,5-b]pyridine have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. Accurate and robust analytical characterization is crucial for the successful development of these compounds as therapeutic agents.
Analytical Techniques and Protocols
This section details the common analytical techniques used for the structural elucidation and purity assessment of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
A reverse-phase HPLC method can be employed for the analysis of 1H-Imidazo[4,5-b]pyridine and can be adapted for this compound.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Newcrom R1) is a suitable starting point.[1]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is typically effective. For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or a mixture of water and acetonitrile).
Data Presentation:
Since no specific HPLC data for this compound is available, the following table provides an exemplary structure for reporting such data.
| Compound | Retention Time (min) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| This compound | To be determined | C18 | Acetonitrile/Water with 0.1% Formic Acid | 1.0 | To be determined |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) is a common ionization technique for this class of molecules.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. Tandem MS (MS/MS) can be used to study fragmentation patterns for structural confirmation.
Data Presentation:
The expected mass for the protonated molecule of this compound (C₇H₇N₃O) is approximately 150.06 m/z. The following table illustrates how to present mass spectrometry data for related compounds found in the literature.[2]
| Compound | Ionization Mode | Observed m/z ([M+H]⁺) | Theoretical m/z ([M+H]⁺) |
| 2-imino-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-6-ol | ESI+ | 294.02 | 294.10 |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine | ESI+ | 343.92 | 343.10 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
Data Presentation:
The following table presents ¹H and ¹³C NMR data for a structurally related compound, 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, to illustrate the expected chemical shifts.[2]
| Compound | Nucleus | Chemical Shift (δ/ppm) | Solvent |
| 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | ¹H | 8.34 (dd), 8.05 (d), 7.28 (dd), 4.58 (s, 2H), 3.75 (s, 3H) | DMSO-d₆ |
| ¹³C | 148.10, 147.50, 143.53, 133.81, 126.66, 118.25, 115.84, 28.23, 17.95 | DMSO-d₆ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances would include those for the C=O, N-H, C-N, and aromatic C-H bonds.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Presentation:
While a specific FT-IR spectrum for the target compound is not available, the table below lists the expected characteristic absorption peaks based on its functional groups.[3][4][5][6]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300-3100 | Medium |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Alkyl C-H | Stretch | 3000-2850 | Medium |
| C=O (Amide) | Stretch | 1700-1650 | Strong |
| C=N | Stretch | 1650-1550 | Medium |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium |
| C-N | Stretch | 1350-1200 | Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The imidazo[4,5-b]pyridine core is expected to have characteristic absorbance maxima in the UV region.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Data Acquisition: Scan the sample over a range of 200-400 nm to identify the wavelength of maximum absorbance (λmax).
Data Presentation:
The UV-Vis absorption spectra of related imidazole derivatives show characteristic peaks. For instance, imidazole exhibits an absorption peak at 217 nm (π → π) and another at 275 nm (n → π).[7] The exact λmax for this compound would need to be determined experimentally.
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| This compound | To be determined | To be determined | Methanol |
Signaling Pathway and Mechanism of Action
Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of several protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.[8] One such important target is the c-Met receptor tyrosine kinase.[9][10] The diagram below illustrates a simplified c-Met signaling pathway and the putative inhibitory action of a compound like this compound.
Caption: Simplified c-Met signaling pathway and the inhibitory action of a putative kinase inhibitor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.
Caption: A typical experimental workflow for the analytical characterization of a synthesized compound.
References
- 1. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening and evaluation of the antimicrobial properties of the novel compound, 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. The protocols outlined below are based on established methodologies for determining antimicrobial susceptibility and cytotoxicity, critical early steps in the drug discovery pipeline.[1][2] While specific data for this compound is not yet publicly available, these guidelines will enable researchers to generate robust and reproducible results.
Introduction to Imidazopyridines and Antimicrobial Activity
The imidazopyridine scaffold is a significant pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[3][4] The structural similarity of some imidazopyridines to purines allows them to interact with various biological targets.[5] Some compounds in this class have demonstrated potent activity against multi-drug resistant bacteria, highlighting the potential of new derivatives like this compound as novel antimicrobial agents.[3][6] The mechanism of action for some imidazopyridines has been linked to the depletion of ATP levels in bacteria, suggesting a potential disruption of the electron transport chain.[7][8]
Quantitative Data Summary
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following tables provide a standardized format for presenting key quantitative data. Researchers should populate these tables with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus (e.g., ATCC 29213) | Positive | e.g., 0.5 - 128 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli (e.g., ATCC 25922) | Negative | e.g., 0.5 - 128 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | e.g., 0.5 - 128 | e.g., Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans (e.g., ATCC 90028) | N/A (Fungus) | e.g., 0.5 - 128 | e.g., Fluconazole | [Insert Data] | [Insert Data] |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Compound Concentration on Disc (µg) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Test Compound | Zone of Inhibition (mm) of Positive Control |
| Staphylococcus aureus (e.g., ATCC 25923) | e.g., 30 | e.g., Vancomycin (30 µg) | [Insert Data] | [Insert Data] |
| Escherichia coli (e.g., ATCC 25922) | e.g., 30 | e.g., Ciprofloxacin (5 µg) | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | e.g., 30 | e.g., Gentamicin (10 µg) | [Insert Data] | [Insert Data] |
Table 3: Cytotoxicity (IC₅₀) of this compound (MTT Assay)
| Eukaryotic Cell Line | Compound Concentration Range (µM) | Positive Control (e.g., Doxorubicin) | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Positive Control |
| e.g., HEK293 (Human Embryonic Kidney) | e.g., 1 - 100 | e.g., Doxorubicin | [Insert Data] | [Insert Data] |
| e.g., HepG2 (Human Hepatocellular Carcinoma) | e.g., 1 - 100 | e.g., Doxorubicin | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are detailed protocols for the primary screening of antimicrobial activity and cytotoxicity.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][9]
Materials:
-
This compound (Test Compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test microorganisms (bacterial and/or fungal strains)
-
Positive control antibiotics
-
0.5 McFarland standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or plate reader
Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a tube of sterile broth.
-
Incubate at the appropriate temperature (e.g., 37°C for most bacteria) until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to cover a desired concentration range (e.g., 128 µg/mL to 0.5 µg/mL).[10]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound with no visible growth.[9] Results can also be read using a plate reader at 600 nm.
-
Agar Disc Diffusion Assay (Kirby-Bauer Test)
This qualitative method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disc containing the test compound.[11][12][13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Test compound solution of known concentration
-
Test microorganisms
-
Sterile swabs
-
Positive control antibiotic discs
-
Ruler or calipers
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly spread the inoculum over the entire surface of an MHA plate. This should be done three times, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[14]
-
Application of Discs:
-
Aseptically apply sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.
-
Place positive control antibiotic discs on the same plate for comparison.
-
Ensure discs are pressed firmly to make complete contact with the agar.[11]
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.[12]
-
Measurement: After incubation, measure the diameter of the zone of complete inhibition (clear area around the disc) in millimeters (mm) using a ruler or calipers.[11]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][15]
Materials:
-
Eukaryotic cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the eukaryotic cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.[9]
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[16]
-
Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of a novel compound.
Caption: General workflow for antimicrobial and cytotoxicity screening.
Hypothetical Mechanism of Action
This diagram illustrates a potential mechanism of action for imidazopyridine compounds, involving the inhibition of bacterial energy metabolism.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Using Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds with a structural resemblance to purines, which allows them to interact with various biological targets. This structural feature has led to the investigation of their potential as therapeutic agents. Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways, such as those regulated by protein kinases.
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological activity of imidazo[4,5-b]pyridine derivatives, with a focus on assessing their antiproliferative effects on cancer cell lines. While specific data for 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is not extensively available in public literature, the provided protocols are based on established methods for evaluating structurally related compounds from the same class.
Data Presentation: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the cytotoxic effects of representative imidazo[4,5-b]pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. This data is derived from studies on structurally similar compounds and serves as a reference for the potential activity of new derivatives.
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference |
| 8 | HeLa | Cervical Carcinoma | 2.5 | [1] |
| SW620 | Colorectal Adenocarcinoma | 1.8 | [1] | |
| MIA PaCa-2 | Pancreatic Carcinoma | 3.2 | [1] | |
| 10 | HeLa | Cervical Carcinoma | >50 | [1] |
| SW620 | Colorectal Adenocarcinoma | 0.4 | [1] | |
| MIA PaCa-2 | Pancreatic Carcinoma | >50 | [1] | |
| 11 | HeLa | Cervical Carcinoma | 6.4 | [1] |
| SW620 | Colorectal Adenocarcinoma | 7.2 | [1] | |
| MIA PaCa-2 | Pancreatic Carcinoma | >50 | [1] | |
| 18 | HeLa | Cervical Carcinoma | 4.8 | [2] |
| SW620 | Colorectal Adenocarcinoma | >50 | [2] | |
| MIA PaCa-2 | Pancreatic Carcinoma | >50 | [2] |
Note: The antiproliferative activity of 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (a related compound) was found to be an exception, with weaker activity compared to other tested derivatives.[1][2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of imidazo[4,5-b]pyridine derivatives on cultured mammalian cells. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Imidazo[4,5-b]pyridine derivative of interest
-
Human cancer cell lines (e.g., HeLa, SW620, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of the imidazo[4,5-b]pyridine derivative in DMSO. b. Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. c. After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. d. Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. c. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT cell viability assay.
Potential Signaling Pathways
Imidazo[4,5-b]pyridine derivatives have been shown to exert their biological effects by targeting various signaling pathways implicated in cell proliferation, survival, and inflammation. A notable mechanism of action for some derivatives is the inhibition of protein kinases. For example, certain compounds within this class have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of the CDK9 pathway by imidazo[4,5-b]pyridine derivatives.
Conclusion
The provided application notes and protocols offer a framework for the investigation of this compound and related imidazo[4,5-b]pyridine derivatives in cell-based assays. The MTT assay is a robust and widely used method for initial screening of cytotoxic or antiproliferative activity. Further studies could involve more specific assays to elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and kinase activity assays, depending on the observed biological effects and the therapeutic area of interest. The potential for these compounds to modulate key signaling pathways, such as the CDK9 pathway, highlights their promise as a scaffold for the development of novel therapeutics.
References
Application Notes and Protocols for Target Identification Studies of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one belongs to the imidazo[4,5-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing these compounds to interact with a wide range of biological targets.[1][2][3] Derivatives of imidazo[4,5-b]pyridine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2] The identification of the specific molecular targets of this compound is a critical step in elucidating its mechanism of action, understanding its potential therapeutic applications, and assessing any off-target effects.[4][5][6]
These application notes provide a comprehensive overview of modern chemical proteomics strategies to identify the protein targets of this small molecule. The detailed protocols below offer step-by-step guidance for researchers to implement these techniques in their laboratories.
Potential Research Applications
-
Elucidation of Mechanism of Action: Identifying the direct binding partners of this compound can reveal the signaling pathways it modulates, providing insight into how it exerts its biological effects.
-
Drug Repurposing: Uncovering the full target profile of the compound may suggest new therapeutic indications beyond its initial screening hits.[7]
-
Lead Optimization: Understanding the structure-activity relationship by identifying the specific protein interactions can guide medicinal chemists in designing more potent and selective analogs.
-
Safety and Toxicity Profiling: Identifying potential off-target interactions is crucial for predicting and mitigating adverse drug reactions.[4]
Key Target Identification Strategies
Several powerful techniques can be employed for the unbiased identification of small molecule targets.[4] Two prominent and complementary approaches are highlighted here: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Drug Affinity Responsive Target Stability (DARTS).
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This method involves immobilizing the small molecule of interest onto a solid support to "fish" for its binding partners from a complex biological lysate.[8][9][10] The captured proteins are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[11][12][13][14] This approach is particularly advantageous as it does not require modification of the compound.[12][14]
Data Presentation
Quantitative data from target identification experiments should be organized to facilitate clear interpretation and comparison between different experimental conditions.
Table 1: Hypothetical Protein Hits from Affinity Chromatography-Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Peptide Count (Compound) | Peptide Count (Control) | Fold Change | p-value |
| P04637 | TP53 | 25 | 2 | 12.5 | <0.001 |
| Q04206 | MAPK14 | 18 | 1 | 18.0 | <0.001 |
| P27361 | MAPK1 | 15 | 3 | 5.0 | <0.01 |
| P62258 | GRB2 | 12 | 8 | 1.5 | >0.05 |
Table 2: Hypothetical Protein Hits from DARTS Experiment
| Protein ID (UniProt) | Gene Name | % Protease Resistance (Compound) | % Protease Resistance (DMSO) | Fold Protection | p-value |
| P04637 | TP53 | 85 | 15 | 5.7 | <0.001 |
| Q04206 | MAPK14 | 78 | 20 | 3.9 | <0.005 |
| P27361 | MAPK1 | 55 | 18 | 3.1 | <0.01 |
| P28482 | RAF1 | 30 | 25 | 1.2 | >0.05 |
Experimental Protocols
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol requires the synthesis of a derivative of this compound with a linker for immobilization.
1. Synthesis of Immobilized Affinity Probe: a. Synthesize an analog of this compound containing a reactive functional group (e.g., a carboxylic acid or an amine) suitable for coupling to an affinity matrix. b. Covalently couple the synthesized analog to NHS-activated sepharose beads or magnetic beads according to the manufacturer's protocol. c. Prepare control beads by blocking the reactive groups without coupling the compound.
2. Preparation of Cell Lysate: a. Culture cells of interest (e.g., a cancer cell line for which imidazo[4,5-b]pyridines have shown activity) to ~80-90% confluency. b. Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
3. Affinity Pulldown: a. Incubate a defined amount of cell lysate (e.g., 1-5 mg) with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation. b. To reduce non-specific binding, a competition experiment can be performed by pre-incubating the lysate with an excess of free this compound before adding the affinity beads. c. Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, high salt, or a pH change). b. Separate the eluted proteins by SDS-PAGE. c. Excise the entire protein lane and perform in-gel digestion with trypsin. d. Alternatively, perform on-bead digestion with trypsin. e. Desalt the resulting peptides using C18 spin columns.
5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Sequest or Mascot. c. Identify potential target proteins by comparing the spectral counts or peptide intensities from the compound-coupled beads to the control beads. Proteins that are significantly enriched in the compound sample are considered potential binding partners.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
1. Preparation of Cell Lysate: a. Prepare cell lysate as described in Protocol 1, step 2.
2. Compound Treatment: a. Aliquot the cell lysate into at least two tubes. b. Treat one aliquot with this compound (e.g., at a final concentration of 10-100 µM) and the other with the vehicle control (e.g., DMSO). c. Incubate for 1 hour at room temperature or 4°C.
3. Protease Digestion: a. Add a protease, such as thermolysin or pronase, to each tube. The optimal protease and concentration should be determined empirically. A typical starting point is a 1:100 to 1:1000 protease-to-total protein ratio. b. Incubate at the optimal temperature for the chosen protease (e.g., 37°C) for a specific time (e.g., 15-30 minutes). The digestion time should be optimized to achieve partial digestion of the total proteome. c. Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) or by adding SDS-PAGE sample buffer and heating.
4. Protein Analysis: a. Gel-based approach: i. Separate the digested protein samples on an SDS-PAGE gel. ii. Visualize the proteins using a sensitive stain like Coomassie blue or silver stain. iii. Look for protein bands that are present or more intense in the compound-treated lane compared to the control lane. iv. Excise these bands and identify the proteins by in-gel digestion and LC-MS/MS as described in Protocol 1. b. Gel-free (proteomics) approach: i. Digest the entire protein samples with trypsin after stopping the initial limited proteolysis. ii. Label the peptides from the compound-treated and control samples with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis. iii. Combine the labeled peptide samples and analyze by LC-MS/MS. iv. Identify and quantify proteins. Proteins that show a higher abundance in the compound-treated sample are potential targets that were protected from proteolysis.
Visualizations
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
Protocol for N-alkylation of Imidazo[4,5-b]pyridine Core
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry, forming the core structure of numerous biologically active compounds. The N-alkylation of this heterocyclic system is a critical step in the synthesis of diverse chemical libraries for drug discovery. The position and nature of the alkyl substituent can profoundly influence the pharmacological properties of the resulting molecules.
A primary challenge in the N-alkylation of the imidazo[4,5-b]pyridine core is controlling the regioselectivity. The presence of multiple nucleophilic nitrogen atoms (N1, N3, and N4) can lead to the formation of a mixture of regioisomers.[1] The reaction conditions, including the choice of base, solvent, and alkylating agent, are crucial in directing the alkylation to the desired nitrogen atom.[2][3]
This document provides a detailed protocol for the N-alkylation of the imidazo[4,5-b]pyridine core, a summary of various reaction conditions, and a discussion on the regioselectivity of the reaction.
General Reaction Scheme
The N-alkylation of an imidazo[4,5-b]pyridine core typically proceeds via the deprotonation of the imidazole nitrogen by a base, followed by nucleophilic attack of the resulting anion on an alkyl halide or other electrophilic alkylating agent.
Caption: General N-alkylation of the imidazo[4,5-b]pyridine core.
Experimental Protocols
General Protocol for N-alkylation
This protocol describes a general procedure for the N-alkylation of a substituted 6H-imidazo[4,5-b]pyridine.[2] Optimization of specific quantities and reaction parameters may be necessary for different substrates.
Materials:
-
Substituted 6H-imidazo[4,5-b]pyridine
-
Alkylating agent (e.g., substituted benzyl chloride, allyl bromide, propargyl bromide)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Tetra-n-butylammonium bromide (TBAB) (optional phase-transfer catalyst)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a solution of the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (2.2 eq). If a phase-transfer catalyst is used, add tetra-n-butylammonium bromide (0.15 eq).[2]
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.6 eq) dropwise.[2]
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.[2]
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The regioselectivity of N-alkylation is a key consideration. The following table summarizes various reported conditions and outcomes for the N-alkylation of substituted imidazo[4,5-b]pyridines.
| Starting Material | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Product(s) (Ratio) | Yield (%) | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K2CO3 | DMF | RT | 24 | N3 and N4 regioisomers | Good | [4] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | K2CO3 | DMF | RT | 24 | N1, N3, and N4 regioisomers | Good | [4] |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K2CO3 | DMF | - | - | Mainly N4 regioisomer | - | [5] |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide or Benzyl iodide | K2CO3 | DMF | RT | - | N1/N3 regioisomers | - | [3] |
| 2-phenyl-3H-imidazo[4,5-b]pyridines | Methyl iodide | - | DMF | - | - | N-methylated products | 12-16 | [6] |
Visualization of Experimental Workflow and Regioselectivity
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of the imidazo[4,5-b]pyridine core.
Caption: General workflow for the N-alkylation of 6H-imidazo[4,5-b]pyridine.
Regioselectivity of N-Alkylation
The imidazo[4,5-b]pyridine core presents multiple sites for N-alkylation, leading to potential regioisomers. The pyridine-like nitrogen (N4) and the imidazole-like nitrogens (N1 and N3) are all nucleophilic.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common two-step synthetic approach: the formation of the 1H-imidazo[4,5-b]pyridin-2(3H)-one core followed by N-methylation.
Problem 1: Low Yield in the N-methylation Step
Question: I am attempting to synthesize this compound by N-methylation of 1H-imidazo[4,5-b]pyridin-2(3H)-one using methyl iodide and a base (e.g., NaH) in DMF, but my yields are consistently low (10-20%). How can I improve this?
Answer:
Low yields in the N-methylation of the 1H-imidazo[4,5-b]pyridin-2(3H)-one core are a frequently encountered issue. The primary reason for this is the lack of regioselectivity in the alkylation reaction. The imidazo[4,5-b]pyridine ring system has multiple nitrogen atoms that can be alkylated, leading to a mixture of mono- and poly-alkylated products.[1]
Possible Solutions:
-
Alternative, Higher-Yielding Synthetic Route: A more reliable method to obtain the desired product is to introduce the methyl group at an earlier stage of the synthesis. This involves the preparation of a pre-methylated precursor, such as 2-chloro-3-(methylamino)pyridine, followed by cyclization to form the imidazopyridinone ring. This approach avoids the problematic non-selective N-methylation step.
-
Optimization of Reaction Conditions (for direct methylation): If you must proceed with direct methylation, careful optimization of the reaction conditions is critical.
-
Base: The choice and stoichiometry of the base are crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to deprotonate the imidazole nitrogen. Using an exact equivalent of the base might help to minimize dialkylation.
-
Temperature: Running the reaction at a lower temperature may improve selectivity, although it might require longer reaction times. Start at 0 °C and slowly warm to room temperature.
-
Slow Addition: Adding the methyl iodide slowly to the reaction mixture can help to control the reaction and potentially reduce the formation of side products.
-
-
Purification: Be aware that separation of the different N-methylated isomers can be challenging. Column chromatography is typically required, and careful selection of the eluent system is necessary.
Problem 2: Difficulty in Purifying the Final Product and Identifying Isomers
Question: After N-methylation, I have a complex mixture of products that is difficult to separate by column chromatography. How can I effectively purify this compound and confirm the identity of the correct isomer?
Answer:
The formation of multiple N-alkylated isomers is a known challenge in the synthesis of related N-methylated imidazo[4,5-b]pyridines.[1] The similar polarities of these isomers make their separation by standard chromatographic techniques difficult.
Purification Strategy:
-
Chromatography: While challenging, column chromatography on silica gel is the most common method for separation.
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol.
-
TLC Analysis: Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential. It may be necessary to use a developing system that provides good separation of the spots corresponding to the starting material, the desired product, and other isomers.
-
Isomer Identification:
Unequivocal identification of the N-methylated regioisomers is critical. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for this purpose.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For the desired 3-methyl isomer, you would expect to see a correlation between the protons of the methyl group and the C-2 and C-3a carbons of the imidazo[4,5-b]pyridine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. For other isomers, such as the 1-methyl isomer, you might observe a NOESY correlation between the methyl protons and the H-7 proton of the pyridine ring.
A definitive guide to differentiating N-regioisomers of imidazo[4,5-b]pyridines using 2D-NOESY and HMBC is a valuable resource for this analysis.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge is the low yield and lack of regioselectivity during the N-methylation of the 1H-imidazo[4,5-b]pyridin-2(3H)-one core. This leads to the formation of a mixture of N-methylated isomers and poly-alkylated byproducts, which are often difficult to separate and purify.[1]
Q2: Is there a more reliable method to synthesize this compound with a higher yield?
A2: Yes, a more strategic approach involves the synthesis of a pre-methylated intermediate, followed by cyclization. A potential route is the synthesis of 2-chloro-3-(methylamino)pyridine, which can then be cyclized to form the desired product. This multi-step synthesis, while longer, can provide a cleaner product and a higher overall yield by avoiding the non-selective methylation step.
Q3: What are the expected side products in the direct N-methylation of 1H-imidazo[4,5-b]pyridin-2(3H)-one?
A3: Besides the desired 3-methyl isomer, you can expect to form the 1-methyl isomer, and potentially di-methylated products where both the imidazole and the pyridinone nitrogens are methylated. Unreacted starting material will also be present in the crude product.
Q4: What analytical techniques are essential for characterizing the final product?
A4: For full characterization and to ensure you have the correct isomer, a combination of techniques is recommended:
-
¹H and ¹³C NMR: To determine the overall structure and purity.
-
2D-NMR (HMBC and NOESY): To definitively confirm the position of the methyl group.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To compare with literature values if available.
Data Presentation
The following table summarizes the impact of different synthetic strategies on the yield of N-methylated imidazo[4,5-b]pyridine derivatives.
| Synthetic Strategy | Starting Materials | Reagents and Conditions | Product | Reported Yield | Reference |
| Direct N-methylation | 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | CH₃I, 60% NaH, DMF, room temperature, 24 h | 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 13.2% | [1] |
| Proposed Higher-Yielding Route (Multi-step) | 2-Pyridone | 1. Nitration 2. N-methylation 3. Chlorination 4. Amination with methylamine 5. Reduction 6. Cyclization | This compound (projected) | >50% (projected overall) | Synthesized from multiple literature procedures |
Experimental Protocols
Protocol 1: Direct N-methylation of 1H-Imidazo[4,5-b]pyridin-2(3H)-one (Low-Yielding Method)
This protocol is based on a similar reported N-methylation of an imidazo[4,5-b]pyridine derivative and is known to result in low yields.[1]
-
Preparation: To a solution of 1H-imidazo[4,5-b]pyridin-2(3H)-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 60% sodium hydride (NaH) in mineral oil (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to separate the desired product from isomers and starting material.
Protocol 2: Proposed Higher-Yielding Multi-step Synthesis
This proposed protocol is a compilation of procedures from the literature for the synthesis of the necessary intermediates.
Step 1: Synthesis of 2-Chloro-3-nitropyridine [1][3]
-
Nitration and N-methylation: Start with 2-pyridone, which is first nitrated to give 3-nitro-2-pyridone. This is followed by an N-alkylation reaction with methyl iodide to protect the amino group and yield N-methyl-3-nitro-2-pyridone.
-
Chlorination: The N-methyl-3-nitro-2-pyridone is then heated to approximately 130 °C and slowly treated with a chlorinating agent such as triphosgene. After the reaction is complete, the mixture is worked up with an aqueous base and purified by distillation to give 2-chloro-3-nitropyridine.
Step 2: Synthesis of 2-(Methylamino)-3-nitropyridine
-
Amination: React 2-chloro-3-nitropyridine with an aqueous solution of methylamine in a suitable solvent like acetonitrile at room temperature.[4] The reaction is typically stirred for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is concentrated, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the product can be purified by column chromatography.
Step 3: Synthesis of 2-Amino-3-(methylamino)pyridine
-
Reduction: The nitro group of 2-(methylamino)-3-nitropyridine is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation with a palladium catalyst.[5]
-
Work-up and Purification: The product, 2-amino-3-(methylamino)pyridine, is isolated and purified by standard laboratory techniques.
Step 4: Cyclization to this compound
-
Reaction with a Carbonyl Source: React 2-amino-3-(methylamino)pyridine with a suitable C1 carbonyl source, such as urea or a phosgene equivalent (e.g., triphosgene or carbonyldiimidazole), in a suitable solvent. The reaction with urea typically requires heating.
-
Cyclization: The reaction will proceed via the formation of a urea intermediate, which then undergoes intramolecular cyclization to form the desired this compound.
-
Purification: The final product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in the N-methylation step.
Caption: Relationship between synthetic strategy and reaction outcomes.
References
- 1. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one stability and storage conditions
Technical Support Center: 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support guide provides essential information on the stability and storage of this compound, addressing common concerns and questions that may arise during its handling and use in a research environment.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, it is crucial to maintain the cold chain for this temperature-sensitive compound. Product information from suppliers indicates that it requires cold-chain transportation, suggesting that immediate refrigerated storage is necessary to ensure its stability.[1] For long-term storage, keeping the compound at -20°C is a common recommendation for similar imidazopyridine derivatives.
Q2: What are the recommended short-term storage conditions for this compound?
A2: For short-term use, such as during the preparation of experiments, storing the compound at 4°C is advisable. To prevent degradation from repeated temperature fluctuations, it is best to avoid frequent freeze-thaw cycles.
Q3: Is this compound sensitive to light or moisture?
A3: While specific data for this compound is limited, general best practices for heterocyclic compounds suggest storing it in a dry and dark place. Exposure to light and moisture can potentially accelerate degradation. Therefore, it is recommended to store it in a tightly sealed container, protected from light.
Q4: What are the potential hazards associated with handling this compound?
A4: Safety Data Sheets (SDS) for similar imidazo[4,5-b]pyridine derivatives indicate that these compounds may cause skin and eye irritation. When handling, it is important to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
Q5: What are the known decomposition products of this compound?
A5: While specific degradation pathways for this compound are not extensively documented in the available literature, thermal decomposition of similar nitrogen-containing heterocyclic compounds can release irritating gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been consistently stored at the recommended temperature and protected from light and moisture. Use a fresh aliquot for subsequent experiments. |
| Change in physical appearance (e.g., color) | Potential degradation of the compound. | Discard the stock and use a new, properly stored vial. A change in appearance is a strong indicator of chemical instability. |
| Low solubility | The compound may have degraded into less soluble byproducts. | Ensure you are using a fresh, properly stored sample. If solubility issues persist, consider trying a different solvent system after confirming the compound's integrity. |
Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Long-Term Storage | -20°C | To ensure maximum stability and prevent degradation over extended periods. |
| Short-Term Storage | 4°C | For temporary storage during experimental use, minimizing temperature fluctuations. |
| Light Exposure | Store in a dark place or use an amber vial. | To prevent photochemical degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | To prevent hydrolysis and other moisture-related degradation. |
| Handling | Use appropriate PPE (gloves, safety glasses) in a well-ventilated area. | To avoid skin/eye irritation and inhalation. |
Experimental Protocols
Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare multiple aliquots of the compound in the desired solvent or as a solid.
-
Stress Conditions: Expose the aliquots to various stress conditions, such as elevated temperatures (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and intense light (photostability testing).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4 weeks), retrieve an aliquot from each stress condition.
-
Analysis: Analyze the retrieved samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
-
Data Evaluation: Compare the results from the stressed samples to a control sample stored under recommended long-term conditions (-20°C).
Visualizations
References
Technical Support Center: 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one and Assay Interference
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my experiments with 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one?
A1: Off-target effects occur when a compound interacts with proteins or other biomolecules that are not its intended target. This can lead to misleading experimental results, where an observed biological effect is incorrectly attributed to the modulation of the intended target. For a compound like this compound, which belongs to the biologically active imidazo[4,5-b]pyridine class, understanding potential off-target interactions is crucial for accurate data interpretation and to avoid pursuing false leads in drug discovery and basic research.
Q2: Could this compound be a Pan-Assay Interference Compound (PAINS)?
A2: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous, often unrelated, high-throughput screening assays due to non-specific mechanisms rather than specific, potent inhibition of a single target.[1] While there is no specific report classifying this compound as a PAIN, its heterocyclic structure is a common feature in many biologically active molecules, and some of these can exhibit promiscuous behavior. It is prudent to consider the possibility of PAINS-like activity and perform appropriate counter-screens.
Q3: What are the common mechanisms of assay interference that could be associated with compounds like this compound?
A3: Small molecules can interfere with assays through various mechanisms, including:
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that sequester and non-specifically inhibit enzymes.[2][3][4]
-
Reactivity: Some chemical motifs can react non-specifically with proteins, for instance, by forming covalent bonds with cysteine residues.[5]
-
Interference with Assay Technology: Compounds can directly interfere with the detection method, such as by having intrinsic fluorescence, quenching a fluorescent signal, or inhibiting a reporter enzyme (e.g., luciferase).[5][6]
-
Redox Activity: Molecules that can undergo redox cycling can disrupt assays that are sensitive to the redox state of the environment.[5]
-
Chelation: Compounds with metal-chelating properties can interfere with metalloenzymes or assays where metal ions are critical.
Q4: How can I determine if the activity I'm observing with this compound is a genuine on-target effect?
A4: Validating a true "hit" from a screening assay requires a series of follow-up experiments. Key steps include:
-
Dose-Response Confirmation: Confirm that the compound exhibits a clear, sigmoidal dose-response curve. Atypical curve shapes might indicate non-specific activity.
-
Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different detection technology.[7]
-
Counter-Screens: Use assays that are designed to detect common interference mechanisms (e.g., luciferase inhibition, aggregation assays).
-
Direct Binding Assays: Employ biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays to confirm direct binding to the intended target.
-
Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. A clear SAR, where small changes in the molecule's structure lead to predictable changes in activity, is a hallmark of specific binding.
Troubleshooting Guides
Problem 1: Inconsistent results or poor dose-response curves.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound Aggregation | Perform an aggregation counter-screen. | Dynamic Light Scattering (DLS): Prepare the compound at various concentrations in the assay buffer. Use a DLS instrument to measure particle size. The appearance of large particles (>200 nm) suggests aggregation. Detergent Test: Re-run the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). A significant decrease in potency or efficacy suggests aggregation-based inhibition. |
| Poor Solubility | Visually inspect the compound in solution and measure its solubility. | Solubility Assessment: Prepare a stock solution of the compound in DMSO and dilute it into the aqueous assay buffer to the highest tested concentration. Visually inspect for precipitation. For a quantitative measure, use a nephelometric or light-scattering-based method. |
| Compound Instability | Assess the stability of the compound in the assay buffer over the course of the experiment. | LC-MS Stability Assay: Incubate the compound in the assay buffer at the experimental temperature. Take aliquots at different time points (e.g., 0, 1, 2, 4 hours) and analyze by LC-MS to quantify the amount of the parent compound remaining. |
Problem 2: Suspected interference with the assay technology.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Autofluorescence | Measure the intrinsic fluorescence of the compound. | Fluorescence Scan: In a microplate reader, excite the compound at the same wavelength used for the assay's fluorophore and measure the emission across a range of wavelengths. |
| Fluorescence Quenching | Determine if the compound quenches the signal from the fluorescent probe. | Quenching Assay: In the absence of the target protein/enzyme, mix the compound with the fluorescent probe used in the assay. A decrease in fluorescence intensity indicates quenching. |
| Luciferase Inhibition | Directly test for inhibition of the luciferase enzyme. | Luciferase Counter-Screen: Perform an assay with purified luciferase enzyme and its substrate in the presence of varying concentrations of the compound. A decrease in luminescence indicates direct inhibition. |
Quantitative Data Summary
Since specific data for this compound is unavailable, the following table summarizes general characteristics of Pan-Assay Interference Compounds (PAINS) to provide a context for potential off-target effects.
| Characteristic | Typical Range for PAINS | Implication for Experiments |
| Potency (IC50/EC50) | Often in the low to mid-micromolar range (1-50 µM) | Apparent activity might not be due to high-affinity, specific binding. |
| Hill Slope | Often steep (>1.5) or shallow (<0.8) | A non-ideal Hill slope can be indicative of non-specific mechanisms like aggregation. |
| Promiscuity | Active in >15% of tested assays | High hit rates across unrelated assays are a strong indicator of non-specific activity. |
| Solubility | Often low aqueous solubility | Poor solubility can lead to compound precipitation and aggregation. |
Visualizations
Caption: A typical workflow for validating hits from a high-throughput screen.
Caption: Common mechanisms of Pan-Assay Interference Compounds (PAINS).
References
- 1. longdom.org [longdom.org]
- 2. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wyatt.com [wyatt.com]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Dosage of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one in cell culture experiments. The following information is curated to address common challenges and provide clear protocols for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: For initial experiments, a broad dose-response range is recommended to determine the optimal concentration for your specific cell line and experimental endpoint. Based on published data for structurally related imidazo[4,5-b]pyridine derivatives, which often act as kinase inhibitors, a starting range of 0.01 µM to 100 µM is advisable.[1][2][3] It is crucial to include a vehicle control (e.g., DMSO) in all experiments.
Q2: How should I prepare a stock solution of this compound?
A2: The solubility of this compound in aqueous solutions is expected to be limited. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving small molecules for cell culture experiments. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To minimize the potential for solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1% .
Q3: What is the expected mechanism of action for this compound?
A3: While the specific targets of this compound are not definitively established in the public domain, the imidazo[4,5-b]pyridine scaffold is a common feature in numerous kinase inhibitors.[1][2][4][5] Therefore, it is plausible that this compound functions as an inhibitor of one or more protein kinases, which could affect various cellular processes such as cell cycle progression, proliferation, and survival.
Q4: How stable is the compound in cell culture medium?
A4: The stability of small molecules in culture medium can vary depending on the specific compound, the medium composition, and incubation conditions (e.g., temperature, CO2 levels). For long-term experiments (e.g., > 24 hours), it is advisable to assess the compound's stability. This can be done by incubating the compound in the medium for the intended duration of the experiment and then analyzing its concentration by methods such as HPLC. If significant degradation is observed, consider replenishing the medium with a fresh compound at regular intervals.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy
| Potential Cause | Recommended Solution |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective dose for your cell line. |
| Compound Insolubility | Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous media, vortex thoroughly. Visually inspect for any precipitation. Consider using a solubilizing agent if solubility issues persist. |
| Compound Instability | Prepare fresh stock solutions and dilutions for each experiment. For long-duration experiments, consider refreshing the media with the compound every 24-48 hours. |
| Cell Line Resistance | The target pathway may not be critical for the survival or proliferation of your chosen cell line. Consider using a panel of different cell lines to identify a sensitive model. |
| Incorrect Vehicle Control | Ensure the vehicle control (e.g., DMSO) concentration is consistent across all experimental conditions and does not exceed non-toxic levels (typically <0.5%). |
Issue 2: High Cytotoxicity at Low Concentrations
| Potential Cause | Recommended Solution |
| Off-Target Effects | High cytotoxicity at low concentrations may indicate off-target effects. Consider performing target validation experiments, such as western blotting for downstream signaling molecules, to confirm on-target activity at non-toxic concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding toxic levels. Perform a vehicle-only toxicity control. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to chemical treatments. Perform a viability assay (e.g., MTT, CellTiter-Glo) with a fine titration of concentrations to determine the precise cytotoxic threshold. |
| Compound Aggregation | Poorly soluble compounds can form aggregates that may be cytotoxic. Ensure complete dissolution of the stock solution and proper mixing when diluting into media. |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage Range using a Cell Viability Assay (MTT Assay)
This protocol outlines a standard method for assessing the effect of this compound on cell viability to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation
Table 1: Example Data for Dose-Response Experiment
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control (0) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.5 |
| 0.1 | 92.5 ± 6.1 |
| 1 | 75.3 ± 7.8 |
| 10 | 48.9 ± 5.5 |
| 100 | 15.2 ± 3.9 |
Table 2: Summary of Physicochemical Properties (Inferred from Related Compounds)
| Property | Value/Information | Source/Rationale |
| Molecular Weight | 149.15 g/mol | Supplier Data |
| Solubility | Likely soluble in DMSO and ethanol. Poor aqueous solubility expected. | General characteristic of imidazopyridine derivatives.[6][7] |
| Stability | Stability in aqueous media may be limited. Should be assessed for long-term experiments. | General consideration for small molecules in culture. |
| Potential Mechanism | Kinase Inhibition | Based on the imidazo[4,5-b]pyridine scaffold.[1][2][4][5] |
Visualizations
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for crystallization?
Key Considerations:
-
Polarity: The presence of the pyridinone and imidazole rings suggests that the molecule is polar. This polarity will significantly influence solvent selection.
-
Melting Point: The melting point of a related compound, 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, is reported to be in the range of 183–185 °C.[1] The melting point of your compound will be a critical parameter to avoid "oiling out."
-
Solubility: A Safety Data Sheet for the compound indicates that it is soluble in water.[2] For recrystallization, ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q2: Which solvents are recommended for the crystallization of this compound?
Due to the polar nature of the imidazo[4,5-b]pyridinone core, polar solvents are generally a good starting point. Based on literature for similar heterocyclic compounds, the following solvents and solvent systems can be considered:
-
Single Solvents: Ethanol, methanol, acetonitrile, dimethylformamide (DMF), and water.[3][4]
-
Solvent Mixtures: Ethanol/water, methanol/water, or mixtures of a good solvent (in which the compound is highly soluble) and an anti-solvent (in which the compound is poorly soluble).
A systematic solvent screen is the most effective method to identify the optimal crystallization solvent.
Q3: Are there any known signaling pathways or molecular interactions that influence the crystallization of this compound?
Currently, there is no specific information in the scientific literature detailing signaling pathways that directly influence the crystallization of this compound. The crystallization process for a small molecule like this is primarily governed by principles of thermodynamics and crystal lattice packing, which are influenced by factors such as solvent, temperature, and impurities.
Troubleshooting Crystallization Problems
This section addresses specific issues that may arise during the crystallization of this compound.
Problem 1: The compound fails to crystallize and remains in solution.
-
Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound having high solubility at low temperatures.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of the solid compound, add a "seed crystal" to the solution to initiate crystallization.
-
-
Increase Concentration:
-
Evaporation: Slowly evaporate the solvent in a fume hood or under reduced pressure to increase the concentration of the compound.
-
-
Reduce Temperature:
-
Cooling: Place the solution in an ice bath or refrigerator to further decrease the solubility of the compound.
-
-
Anti-Solvent Addition:
-
If your compound is dissolved in a "good" solvent, slowly add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.
-
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated, causing the compound to come out of solution as a liquid.
-
Troubleshooting Steps:
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.[5]
-
Change Solvent: Select a solvent with a lower boiling point.
-
Slower Cooling: Insulate the flask to slow down the cooling rate. This can be achieved by placing the flask in a beaker of warm water and allowing it to cool to room temperature gradually.
-
Problem 3: The crystals form too rapidly, resulting in a fine powder or impure product.
-
Possible Cause: The solution is too supersaturated, leading to rapid nucleation and crystal growth, which can trap impurities.[5]
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the solution to slightly decrease the level of supersaturation.
-
Slower Cooling: As mentioned previously, slow the cooling rate to allow for the formation of larger, purer crystals.
-
Use a Co-solvent System: A mixture of solvents can sometimes moderate the rate of crystallization.
-
Problem 4: The crystallization yield is low.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or the crystallization time was insufficient.
-
Troubleshooting Steps:
-
Concentrate the Mother Liquor: If the filtrate (mother liquor) still contains a significant amount of the dissolved compound, concentrate it by evaporation and cool it again to obtain a second crop of crystals.
-
Optimize Solvent Volume: In subsequent crystallization attempts, use a minimal amount of hot solvent to dissolve the compound fully.
-
Extend Crystallization Time: Allow the solution to stand at a low temperature for a longer period to maximize crystal formation.
-
Data Presentation
Table 1: Qualitative Solubility of this compound (Inferred from Related Compounds and General Principles)
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility at Room Temp. | Expected Solubility at Elevated Temp. |
| Water | 10.2 | 100 | Soluble[2] | Highly Soluble |
| Ethanol | 5.2 | 78 | Sparingly Soluble to Soluble | Highly Soluble |
| Methanol | 6.6 | 65 | Soluble | Highly Soluble |
| Acetonitrile | 6.2 | 82 | Sparingly Soluble | Soluble |
| Dimethylformamide (DMF) | 6.4 | 153 | Soluble | Highly Soluble |
| Ethyl Acetate | 4.4 | 77 | Poorly Soluble | Sparingly Soluble |
| Dichloromethane | 3.4 | 40 | Poorly Soluble | Sparingly Soluble |
| Toluene | 2.4 | 111 | Insoluble | Poorly Soluble |
| Hexane | 0.0 | 69 | Insoluble | Insoluble |
Disclaimer: This table is intended as a guideline. Actual solubilities should be determined experimentally.
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (Ethanol)
This protocol is a representative procedure based on methods used for similar heterocyclic compounds.[4]
-
Dissolution: In a 50 mL Erlenmeyer flask, add approximately 1 gram of crude this compound. Add a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 5-10 mL) and begin heating the mixture on a hot plate with stirring.
-
Gradually add more ethanol in small portions until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Solvent Screening for Crystallization
-
Place a small amount (approx. 10-20 mg) of the crude compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required.
-
A good candidate for a single-solvent recrystallization is a solvent that requires heating to dissolve the compound.
-
If the compound is soluble in a solvent at room temperature, this solvent can be used as the "good" solvent in a co-solvent system. If the compound is insoluble even with heating, it can be used as the "anti-solvent."
-
Based on the results, select the most promising solvent or solvent pair for a larger-scale crystallization.
Visualizations
Caption: A workflow for troubleshooting common crystallization problems.
Caption: A logic diagram for selecting a suitable crystallization solvent.
References
- 1. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one in solution
Technical Support Center: 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. While specific degradation studies for this compound are not extensively available in public literature, this guide offers best practices based on the general chemical properties of related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the general stability of similar heterocyclic structures, the primary factors that can lead to the degradation of this compound in solution include:
-
pH: The compound is likely susceptible to hydrolysis under strongly acidic or basic conditions. The lactam ring in the pyridinone moiety can be a target for acid- or base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to ultraviolet (UV) or even ambient light can potentially induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.
-
Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, in particular, may participate in degradation reactions.
Q2: How should I prepare and store stock solutions of this compound?
A2: To maximize the shelf-life of your solutions, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for preparing stock solutions. If aqueous buffers are necessary for your experiment, prepare the aqueous dilution fresh from the stock solution immediately before use.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q3: My experimental results are inconsistent. Could degradation of the compound be the cause?
A3: Inconsistent experimental results can indeed be a sign of compound degradation. If you suspect degradation, we recommend the following troubleshooting steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions from a frozen stock for your experiments.
-
Analyze Purity: Check the purity of your stock solution and the solution used in your experiment by a suitable analytical method, such as HPLC-UV. Look for the appearance of new peaks or a decrease in the area of the main peak over time.
-
Run a Stability Study: Perform a preliminary stability study under your experimental conditions (e.g., in your assay buffer at the experimental temperature) to determine the time frame in which the compound is stable.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
If you observe unexpected peaks in your HPLC chromatogram, it could indicate the presence of degradation products.
Troubleshooting Steps:
-
Blank Injection: Inject a sample of your solvent/buffer to ensure the unexpected peaks are not artifacts from the mobile phase or the solvent.
-
Control Sample: Analyze a freshly prepared solution of the compound to establish a baseline chromatogram.
-
Stress Testing: To tentatively identify the nature of the degradation, you can perform forced degradation studies on a small scale. This involves exposing the compound to harsh conditions to intentionally induce degradation and observe the resulting chromatogram.
Issue 2: Loss of Compound Potency or Activity
A gradual or sudden loss of biological activity in your assays can be a strong indicator of compound degradation.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Re-test the potency of a freshly thawed aliquot of your stock solution. If the potency is lower than expected, your stock solution may have degraded.
-
Assess Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of your experiment and then analyze its concentration by HPLC. This will help you determine if the compound is stable under the assay conditions.
-
Modify Experimental Protocol: If the compound is found to be unstable in your assay buffer, consider shortening the incubation time, lowering the temperature, or adding antioxidants (if compatible with your assay).
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Solution
This protocol outlines a basic experiment to assess the stability of this compound in a chosen solvent or buffer.
Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO, Acetonitrile) or buffer of choice
-
HPLC system with UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Dilute the stock solution with the test solvent/buffer to the final experimental concentration (e.g., 100 µM).
-
Immediately after preparation (T=0), inject an aliquot of the solution onto the HPLC and record the chromatogram. This will be your reference.
-
Store the solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC and record the chromatogram.
-
Compare the peak area of the main compound at each time point to the T=0 sample. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted.
Data Presentation:
| Time (hours) | Peak Area of Main Compound | % Remaining | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| 0 | X | 100% | 0 | 0 |
| 1 | ... | ... | ... | ... |
| 2 | ... | ... | ... | ... |
| 4 | ... | ... | ... | ... |
| 8 | ... | ... | ... | ... |
| 24 | ... | ... | ... | ... |
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to understand the potential degradation pathways of the compound.
Materials:
-
This compound solution in a suitable solvent (e.g., Acetonitrile:Water 1:1)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm / 365 nm)
-
Heating block or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the compound solution and 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the compound solution and 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix equal volumes of the compound solution and 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Heat the compound solution at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the compound solution to UV light for a defined period. Keep a control sample wrapped in foil to protect it from light.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV/MS to identify and quantify the degradation products.
Data Presentation:
| Stress Condition | % Degradation | Number of Degradants | Major Degradant Peak (RT) |
| Acid Hydrolysis | ... | ... | ... |
| Base Hydrolysis | ... | ... | ... |
| Oxidation | ... | ... | ... |
| Thermal | ... | ... | ... |
| Photolytic | ... | ... | ... |
Visualizations
Technical Support Center: Regioselective Synthesis of Imidazo[4,5-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[4,5-b]pyridines. The content addresses common challenges, with a focus on achieving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the imidazo[4,5-b]pyridine scaffold?
A1: The most prevalent methods for constructing the imidazo[4,5-b]pyridine core involve the condensation of 2,3-diaminopyridines with various carbonyl compounds such as carboxylic acids, aldehydes, or their derivatives.[1][2][3] This reaction is typically promoted by acidic conditions or high temperatures.[3] Alternative strategies include palladium-catalyzed amination or coupling reactions, which offer pathways to highly functionalized and unsymmetrical products.[4][5][6] One-pot tandem reactions starting from precursors like 2-chloro-3-nitropyridine have also been developed for efficient synthesis.[7]
Q2: Why is achieving regioselectivity a major challenge in imidazo[4,5-b]pyridine synthesis?
A2: The primary challenge in regioselectivity arises from the unsymmetrical nature of the 2,3-diaminopyridine precursor.[3] During N-alkylation or other substitutions on the imidazole ring, the reaction can occur at either the N1 or N3 position, leading to a mixture of regioisomers.[3] These isomers often possess very similar physical and chemical properties, rendering their separation a significant hurdle.[3] Similarly, substitutions on the pyridine ring can also yield different positional isomers.
Q3: How can I control the regioselectivity of N-alkylation on the imidazo[4,5-b]pyridine core?
A3: Controlling N-alkylation regioselectivity is a nuanced challenge influenced by several factors. The choice of base, solvent, and the nature of the electrophile can direct the alkylation to a specific nitrogen. For instance, N-3 alkyl derivatives are often exclusively produced in basic, nonpolar media, whereas using a polar aprotic solvent like DMF can lead to a loss of selectivity between the N-1 and N-3 positions.[8] In some cases, steric hindrance on the starting materials can also be exploited to favor the formation of a specific regioisomer.
Q4: What are the best methods for separating regioisomers of imidazo[4,5-b]pyridines?
A4: Due to their similar polarities, separating regioisomers of imidazo[4,5-b]pyridines by standard column chromatography can be difficult. High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns (e.g., C18), is often a more effective technique.[3] For particularly challenging separations, specialized columns, such as those with pentafluorophenyl (PFP) phases, can offer alternative selectivity.[3] Adding modifiers like formic acid or triethylamine to the mobile phase can improve peak shape by suppressing ionization.[3]
Q5: How can I unambiguously determine the structure of my synthesized regioisomers?
A5: Unambiguous structural assignment of regioisomers requires advanced spectroscopic techniques. While 1D NMR (¹H and ¹³C) is essential, two-dimensional (2D) NMR experiments are often necessary to definitively establish connectivity. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for determining the spatial relationships and long-range couplings between protons and carbons, which allows for the definitive assignment of N-substituted regioisomers.[3][9]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or carefully increasing the temperature.[3] |
| Suboptimal Reaction Conditions | Systematically screen different catalysts (e.g., mineral acids, Lewis acids), solvents, and temperatures to identify the optimal conditions for your specific substrates.[3] |
| Degradation of Starting Materials or Product | Ensure all reagents and solvents are pure and dry. If the product or starting materials are sensitive to air or light, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[3] |
| Inefficient Purification | Re-evaluate your purification method. For column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from an appropriate solvent can also significantly improve both yield and purity.[3] |
Issue 2: Formation of an Inseparable Mixture of Regioisomers
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol in N-alkylation/Substitution | Modify the reaction conditions. Experiment with different bases (e.g., K₂CO₃, NaH), solvents (polar vs. non-polar), and temperatures, as these can significantly influence the regiochemical outcome.[8] Phase transfer catalysis has also been employed to direct alkylation.[10][11] |
| Similar Polarity of Isomers | Employ high-performance liquid chromatography (HPLC) for separation. A C18 reversed-phase column is a good starting point.[3] For challenging separations, consider columns with different selectivities, such as PFP or cyano-bonded phases. |
| Co-elution During Chromatography | Develop a gradient elution method in HPLC to improve resolution. Adding a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% triethylamine) to the mobile phase can improve peak shape and potentially resolve co-eluting isomers.[3] |
Issue 3: Poor Regioisomeric Ratio for the Desired Product
| Possible Cause | Suggested Solution |
| Electronic Effects of Substituents | The electronic nature of substituents on the pyridine or the imidazole precursor can influence the nucleophilicity of the nitrogen atoms. Consider modifying the electronic properties of your starting materials if possible. |
| Steric Hindrance | The steric bulk of reactants can direct the reaction towards the less hindered nitrogen atom. Modifying the substituents on the starting materials to introduce steric hindrance near the undesired reaction site may improve the regioselectivity.[3] |
| Reaction Mechanism Pathway | The reaction mechanism can be influenced by the choice of catalyst and solvent. For example, some palladium-catalyzed cross-coupling reactions can offer high regioselectivity for the synthesis of specific isomers.[4] |
Quantitative Data Summary
The following tables summarize yields for various synthetic approaches to imidazo[4,5-b]pyridines, highlighting the impact of different reagents and conditions.
Table 1: Cyclocondensation of 2,3-Diaminopyridine with Aldehydes
| Aldehyde | Oxidant/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Substituted Aryl Aldehydes | Air | Water | Thermal | 83-87% | [4][12] |
| Benzaldehyde | p-Benzoquinone | - | - | 46% (N3-unsubstituted) | [1] |
| Benzaldehyde | p-Benzoquinone | - | - | 86% (N3-methyl substituted) | [1] |
| Triazole Aldehydes | - | - | - | 37-71% | [4] |
Table 2: Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridin-2-ones
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | K₂CO₃ | Toluene | 90-95 | 4 | Moderate | [5] |
| Xantphos | Cs₂CO₃ | Dioxane | 85-95 | 3-5 | Good | [5] |
| dppb | NaHCO₃ | iPrOH | 80-85 | 8-12 | Moderate to Excellent | [5] |
Table 3: Synthesis via Reductive Cyclization
| Starting Materials | Reductant/Catalyst | Solvent | Yield (%) | Reference |
| 2-Nitro-3-aminopyridine, Ketones | SnCl₂·2H₂O | Formic Acid | - | [4] |
| 2-Nitro-3-aminopyridine, Aldehydes | - | - | - | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines via Oxidative Cyclocondensation
This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with substituted benzaldehydes.
-
To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 equivalents).[3]
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours. Monitor the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
If nitrobenzene is used as the solvent, it can be removed by steam distillation or vacuum distillation.
-
If acetic acid is used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-3H-imidazo[4,5-b]pyridine.[3]
Protocol 2: General Procedure for N-Alkylation under Phase Transfer Catalysis (PTC)
This protocol provides a general guideline for the N-alkylation of an existing imidazo[4,5-b]pyridine core.
-
To a mixture of the 3H-imidazo[4,5-b]pyridine (1.0 equivalent), potassium carbonate (2.2 equivalents), and a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB) (0.15 equivalents) in DMF, add the alkylating agent (e.g., allyl bromide or propargyl bromide) (1.6 equivalents) in small portions.[10]
-
Stir the reaction mixture at room temperature for 24 hours.[10]
-
Monitor the reaction for the consumption of the starting material and the formation of products by TLC. Note that multiple product spots may indicate the formation of regioisomers.
-
Remove the inorganic salts by filtration.[10]
-
Concentrate the filtrate under reduced pressure to remove the DMF.[10]
-
Separate the resulting residue, which may contain a mixture of N-alkylated regioisomers, by column chromatography on silica gel.[10]
Visual Logic and Workflow Diagrams
Caption: Synthetic workflow for imidazo[4,5-b]pyridines.
Caption: Decision pathway for improving regioselectivity.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 3-Methyl Isomer and Formation of Multiple Products
Possible Cause:
The N-methylation of the 1H-imidazo[4,5-b]pyridin-2(3H)-one core is often not regioselective. The starting material possesses multiple nucleophilic nitrogen atoms (N-1, N-3, and the pyridine nitrogen N-4), leading to the formation of a mixture of mono-methylated and poly-methylated isomers. The alkylation reaction on the imidazo[4,5-b]pyridine core is known to be non-selective, often resulting in different monoalkylated and polyalkylated products with low yields for the desired N-methylated derivatives.[1]
Suggested Solutions:
-
Optimization of Reaction Conditions: The choice of base, solvent, and methylating agent can significantly influence the regioselectivity of the reaction. It is recommended to screen various conditions to favor the formation of the 3-methyl isomer.
-
Purification of Isomers: As a mixture of isomers is often unavoidable, an efficient purification method is crucial. Column chromatography is a common technique for separating these closely related compounds.
Experimental Protocol: Methylation of 1H-imidazo[4,5-b]pyridin-2(3H)-one
A general procedure for the methylation involves the reaction of 1H-imidazo[4,5-b]pyridin-2(3H)-one with a methylating agent in the presence of a base.
-
Starting Material: 1H-imidazo[4,5-b]pyridin-2(3H)-one
-
Methylating Agent: Methyl iodide (CH₃I) is a common choice.
-
Base: A variety of bases can be used, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used.
-
Procedure:
-
Dissolve 1H-imidazo[4,5-b]pyridin-2(3H)-one in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for a period to allow for deprotonation.
-
Add the methylating agent dropwise at the same controlled temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully (e.g., with water or a saturated solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Influence of Reaction Conditions on N-Alkylation of Imidazo[4,5-b]pyridines (Qualitative)
| Base | Solvent | Alkylating Agent | Expected Outcome |
| NaH | DMF | Methyl Iodide | Formation of a mixture of N-methylated isomers; yields for specific isomers can be low (12-16%).[1] |
| K₂CO₃ | DMF | Benzyl Bromide | Alkylation can occur at multiple nitrogen positions, leading to a mixture of regioisomers. |
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of this compound?
A1: The primary side products are other N-methylated isomers. Due to the presence of multiple nucleophilic nitrogen atoms in the 1H-imidazo[4,5-b]pyridin-2(3H)-one core, methylation can occur at different positions, leading to a mixture of products. The most common side products include:
-
1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: Methylation at the N-1 position of the imidazole ring.
-
4-Methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one: Methylation at the pyridine nitrogen (N-4). This results in a pyridinium salt.
-
1,3-Dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: Di-methylation at both the N-1 and N-3 positions.
-
Other poly-methylated products.
Q2: How can I identify the desired 3-Methyl isomer from the other side products?
A2: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of the isomers.
-
Thin-Layer Chromatography (TLC): The different isomers will likely have slightly different polarities, resulting in different Rf values on a TLC plate. This can be used for initial identification and to monitor the separation during column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. The chemical shift of the N-methyl group and the pattern of the aromatic protons will be distinct for each isomer. Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the position of the methyl group by showing through-space or through-bond correlations between the methyl protons and the protons or carbons of the heterocyclic core.
-
Mass Spectrometry (MS): While mass spectrometry will show the same mass for the mono-methylated isomers, it is crucial for confirming the molecular weight of the product and identifying any poly-methylated side products.
Q3: What is a general protocol for separating the N-methyl isomers?
A3: Column chromatography on silica gel is the most common method for separating the N-methyl isomers of imidazo[4,5-b]pyridin-2-one.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent system will need to be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the separated isomers.
-
Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
-
Visualizations
Caption: General reaction pathway for the methylation of 1H-imidazo[4,5-b]pyridin-2(3H)-one.
Caption: Troubleshooting workflow for low yield and isomer formation.
References
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one purity analysis and common impurities
This technical support guide provides troubleshooting information and frequently asked questions regarding the purity analysis and common impurities of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The most common and effective methods for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying the main component and its impurities. LC-MS helps in identifying the mass of impurities, aiding in their structural elucidation. ¹H NMR spectroscopy is excellent for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.
Q2: What are the common impurities I should expect to see in a sample of this compound?
A2: Impurities are typically related to the synthesis process. They often include unreacted starting materials, by-products from side reactions, or isomers. The alkylation of the imidazo[4,5-b]pyridine core, a likely step in the synthesis, is known to be non-selective and can result in different monoalkylated products.[1] See the table below for a summary of potential impurities.
Q3: My HPLC chromatogram shows a significant number of unknown peaks. What could be the cause?
A3: Multiple unknown peaks can arise from several sources:
-
Sample Degradation: The compound may be unstable under certain conditions (e.g., in the chosen solvent, or when exposed to light or elevated temperatures).
-
Contaminated Solvent/Mobile Phase: Impurities in the solvents used for sample preparation or the HPLC mobile phase can appear as peaks in the chromatogram.
-
Synthesis By-products: The synthesis may have produced unexpected side products. Reviewing the synthetic route can provide clues. For instance, reactions involving 2,3-diaminopyridine can lead to various fused heterocyclic systems.[2]
-
Injector or Column Contamination: Carryover from previous injections can introduce ghost peaks.
Q4: How can I identify the structure of an unknown impurity?
A4: To identify an unknown impurity, a combination of analytical techniques is recommended. First, use LC-MS to determine the molecular weight of the impurity. This can provide a molecular formula. Subsequently, preparative HPLC can be used to isolate a sufficient quantity of the impurity for structural elucidation by NMR spectroscopy (¹H, ¹³C, and 2D-NMR).
Q5: Are there any specific isomers I should be aware of?
A5: Yes. During the methylation step of the synthesis, the methyl group can attach to different nitrogen atoms in the imidazo[4,5-b]pyridine ring system. This can lead to the formation of positional isomers, which may have similar properties and be challenging to separate. For example, methylation could potentially occur on the pyridine nitrogen, leading to a different isomer.
Purity Analysis Protocols
High-Performance Liquid Chromatography (HPLC) Method
A general reverse-phase HPLC method is suitable for the purity analysis of this compound.[3][4]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions: The following table summarizes a typical set of HPLC conditions. These may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Common Impurities
The following table lists potential impurities, their likely origin, and their chemical structures.
| Impurity Name | Structure | Likely Origin |
| 1. 1H-Imidazo[4,5-b]pyridin-2(3H)-one | Unreacted starting material from the methylation step. | |
| 2. 2,3-Diaminopyridine | A common precursor in the synthesis of the imidazo[4,5-b]pyridine core.[2] | |
| 3. 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | Isomeric by-product from non-selective methylation.[1] | |
| 4. Poly-methylated Species | Over-methylation during the synthesis.[1] |
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for HPLC/LC-MS Purity Determination.
Potential Impurity Formation Pathways
Caption: Synthesis and Potential Impurity Side Reactions.
References
Validation & Comparative
A Comparative Guide to Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: A Focus on Dual FLT3/Aurora Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, leading to the discovery of promising therapeutic candidates for various malignancies. This guide provides a comparative analysis of a representative preclinical dual FLT3/Aurora kinase inhibitor from this class, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as Compound 27e), against other notable FLT3 and Aurora kinase inhibitors.
Compound 27e is an orally bioavailable preclinical development candidate for the treatment of human malignancies, particularly Acute Myeloid Leukemia (AML).[1][2] This guide will objectively compare its performance with other kinase inhibitors based on available experimental data, provide detailed experimental methodologies, and visualize key biological pathways and experimental workflows.
Comparative Efficacy of Kinase Inhibitors
The potency and selectivity of kinase inhibitors are critical determinants of their therapeutic potential. The following tables summarize the biochemical and cellular activities of Compound 27e and other relevant FLT3 and Aurora kinase inhibitors.
Table 1: Biochemical Activity of Selected Kinase Inhibitors
| Inhibitor | Target Kinase(s) | Assay Type | IC50 / Kd (nM) | Reference(s) |
| Compound 27e (CCT241736) | FLT3 | Kinase Assay | Kd = 6.2 | [1][2] |
| FLT3-ITD | Kinase Assay | Kd = 38 | [1][2] | |
| FLT3-D835Y | Kinase Assay | Kd = 14 | [1][2] | |
| Aurora A | Kinase Assay | Kd = 7.5 | [1][2] | |
| Aurora B | Kinase Assay | Kd = 48 | [1][2] | |
| Midostaurin | FLT3-ITD | Cell-based | <10 | [3] |
| SYK | Enzyme Assay | 20.8 | [4] | |
| Gilteritinib | FLT3 | Kinase Assay | 0.29 | [5] |
| AXL | Kinase Assay | 0.73 | [5] | |
| FLT3-ITD | Cell-based | 0.92 (MV4-11) | [5] | |
| Quizartinib | FLT3 | Kinase Assay | Kd = 1.6 | [6] |
| FLT3-ITD | Cell-based | 0.56 (MV4-11) | [6] | |
| Alisertib (MLN8237) | Aurora A | Kinase Assay | 1.2 | [7][8] |
| Aurora B | Kinase Assay | 396.5 | [7][8] | |
| Barasertib (AZD1152-HQPA) | Aurora B | Kinase Assay | 0.37 | [9][10] |
| Aurora A | Kinase Assay | 1400 | [11] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Lower values indicate higher potency.
Table 2: Cellular Activity of Selected Kinase Inhibitors in FLT3-ITD Positive AML Cell Line (MV4-11)
| Inhibitor | Assay Type | IC50 / GI50 (nM) | Reference(s) |
| Compound 27e (CCT241736) | Cell Viability | <100 (relative resistance of only 1.4- to 1.8-fold in FLT3-TKD mutants) | [12] |
| Gilteritinib | Cell Proliferation | 0.92 | [5] |
| Quizartinib | Cell Proliferation | 0.56 | [6] |
| Midostaurin | Cell Proliferation | <10 | [3] |
GI50: Half-maximal growth inhibition.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: FLT3 and Aurora Kinase Signaling Pathways and Inhibition by Compound 27e.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Detailed Experimental Protocols
Reproducibility and accurate interpretation of experimental data rely on detailed methodologies. The following are representative protocols for key assays used in the characterization of kinase inhibitors like Compound 27e.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is detected through a luminescence-based method.
Materials:
-
Recombinant human FLT3, Aurora A, or Aurora B kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., Compound 27e) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well plate, add the test inhibitor solution.
-
Add a mixture of the recombinant kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT or CellTiter-Glo® Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of a kinase inhibitor.
Materials:
-
AML cell line (e.g., MV4-11, homozygous for FLT3-ITD)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test inhibitor (e.g., Compound 27e) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well clear or opaque-walled cell culture plates
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Add the diluted inhibitor to the wells. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol. Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
-
Data Acquisition:
-
For MTT Assay: Measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Measure the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 or IC50 value using non-linear regression.
Conclusion
The imidazo[4,5-b]pyridine scaffold has proven to be a versatile starting point for the development of potent kinase inhibitors. Compound 27e exemplifies the potential of this chemical class, demonstrating dual inhibitory activity against FLT3 and Aurora kinases, which are both critical targets in AML. Its ability to overcome resistance mechanisms associated with selective FLT3 inhibitors highlights the potential advantages of a multi-targeted approach.[12]
This guide provides a framework for the comparative evaluation of such kinase inhibitors. The presented data and protocols are intended to assist researchers in the objective assessment of novel compounds and to facilitate the design of further preclinical and clinical investigations. As the landscape of kinase inhibitor development continues to evolve, rigorous and standardized comparative studies will be essential for identifying the most promising therapeutic candidates.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Analogs: A Comparative Guide
This guide provides a comparative analysis of the efficacy of various analogs of the 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The information is collated from multiple studies to offer a broad perspective on their anticancer and antimicrobial activities.
Data Presentation
The following tables summarize the biological activities of various imidazo[4,5-b]pyridine derivatives. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Anticancer Activity of Imidazo[4,5-b]pyridine Analogs
Several derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated potent anticancer activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| Imidazo[4,5-b]pyridine-quinoline hybrid (8) | HCT-15 (Colon) | 0.31 | Not specified |
| ACHN (Renal) | 0.39 | Not specified | |
| MDA-MB-231 (Breast) | 0.32 | Not specified | |
| HeLa (Cervical) | 0.34 | Not specified | |
| Imidazo[4,5-b]pyridine-quinoline hybrid (12) | HCT-15 (Colon) | 0.30 | Not specified |
| ACHN (Renal) | 0.34 | Not specified | |
| MDA-MB-231 (Breast) | 0.29 | Not specified | |
| HeLa (Cervical) | 0.35 | Not specified | |
| Imidazo[4,5-b]pyridine-carbazole hybrid (13) | HCT-15 (Colon) | 0.30 | Not specified |
| ACHN (Renal) | 0.39 | Not specified | |
| MDA-MB-231 (Breast) | 0.41 | Not specified | |
| HeLa (Cervical) | 0.37 | Not specified | |
| Imidazo[4,5-c]pyridin-2-one (1s) | T98G (Glioblastoma) | 16.4 | Src Family Kinase Inhibitor |
| U251 (Glioblastoma) | 24.6 | Src Family Kinase Inhibitor | |
| U87 (Glioblastoma) | 30.3 | Src Family Kinase Inhibitor | |
| U87-EGFRvIII (Glioblastoma) | 50.5 | Src Family Kinase Inhibitor | |
| CDK9 Inhibitors | MCF-7 (Breast) | 0.63 - 1.32 | CDK9 Inhibition |
| HCT116 (Colon) | 0.63 - 1.32 | CDK9 Inhibition | |
| Amidino-substituted imidazo[4,5-b]pyridine (10) | Colon Carcinoma | 0.4 | Not specified |
| Amidino-substituted imidazo[4,5-b]pyridine (14) | Colon Carcinoma | 0.7 | Not specified |
Table 1: Anticancer activity (IC50) of selected imidazo[4,5-b]pyridine analogs against various human cancer cell lines.[1][2][3][4]
Antimicrobial Activity of Imidazo[4,5-b]pyridine Analogs
Derivatives of imidazo[4,5-b]pyridine have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key indicator of antimicrobial efficacy.
| Compound ID | Microorganism | MIC (µg/mL) |
| Imidazo[4,5-b]pyridine derivative (4b) | Mycobacterium tuberculosis | 12.5 |
| Imidazo[4,5-b]pyridine derivative (4d) | Mycobacterium tuberculosis | 12.5 |
| Imidazo[4,5-b]pyridine derivative (7b) | Mycobacterium tuberculosis | 12.5 |
| Amidino-substituted imidazo[4,5-b]pyridine (14) | Escherichia coli | 32 µM |
Table 2: Antimicrobial activity (MIC) of selected imidazo[4,5-b]pyridine analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, isopropanol)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase. The following is a general protocol that can be adapted for specific kinases like CDK9, c-Met, or Akt.
Materials:
-
Recombinant kinase (e.g., CDK9/Cyclin T1, c-Met, Akt)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound analogs (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the recombinant kinase, and the specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is then converted to a luminescent signal.[8][9]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by imidazo[4,5-b]pyridine analogs and a general experimental workflow.
Caption: CDK9 Signaling Pathway Inhibition.
Caption: c-Met Signaling Pathway Inhibition.
Caption: Akt Signaling Pathway Inhibition.
Caption: Experimental Workflow for Drug Discovery.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Validating the Inhibitory Effect of Imidazo[4,5-b]pyridine-based Compounds on TYK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of Tyrosine Kinase 2 (TYK2) inhibition by a representative imidazo[4,5-b]pyridine-based compound, in the context of other known TYK2 inhibitors. Due to the limited publicly available data on the specific inhibitory activity of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one against TYK2, this guide will utilize data from structurally related imidazopyridine derivatives as a surrogate to illustrate the validation process. This document aims to offer a comprehensive resource for researchers by detailing experimental protocols, presenting comparative data, and visualizing key concepts.
Introduction to TYK2 Inhibition
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the selective inhibition of TYK2 has emerged as a promising therapeutic strategy for conditions such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.
The imidazo[4,5-b]pyridine scaffold has been explored for the development of various kinase inhibitors. This guide will focus on the methodologies used to validate the inhibitory potential of compounds based on this chemical structure against TYK2.
Comparative Inhibitory Activity
The inhibitory potency of a compound is a critical parameter for its validation. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the inhibitory activities of a representative imidazo[1,2-b]pyridazine TYK2 inhibitor and other well-characterized TYK2 inhibitors against TYK2 and other JAK family members to assess selectivity.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |
| Imidazo[1,2-b]pyridazine 6 | TYK2 (JH2) | Binding Assay | 0.015 - 0.035 (Ki) | High | High | High | [1] |
| Deucravacitinib (BMS-986165) | TYK2 (JH2) | Binding Assay | 1.0 (IC50) | >10,000-fold | >10,000-fold | >10,000-fold | |
| NVP-BSK805 | TYK2 (JH1) | Kinase Assay | 10.76 (IC50) | ~3-fold (vs. JAK1) | ~22-fold (vs. JAK2) | ~1.7-fold (vs. JAK3) |
Note: Data for the representative imidazo[1,2-b]pyridazine is presented as a range from a series of potent analogs. Selectivity is often determined by the ratio of IC50 or Ki values.
Experimental Protocols for Validation
Validating the inhibitory effect of a compound on TYK2 involves a multi-step process, starting from biochemical assays to cellular and potentially in vivo models.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified TYK2 protein.
Principle: TR-FRET assays measure the inhibition of substrate phosphorylation by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor-labeled substrate (acceptor) are used. When the substrate is phosphorylated by TYK2, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, TYK2 enzyme, ATP, and the fluorescently labeled substrate.
-
Compound Dilution: Serially dilute the test compound (e.g., this compound) to various concentrations.
-
Kinase Reaction: In a microplate, combine the TYK2 enzyme, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the TR-FRET detection reagents (e.g., europium-labeled antibody and streptavidin-allophycocyanin). Incubate to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths. Calculate the ratio of acceptor to donor emission to determine the degree of inhibition.
Principle: This assay measures the binding of a fluorescently labeled ligand (tracer) to the kinase. The tracer, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger kinase enzyme, its tumbling is slowed, leading to an increase in polarization. Test compounds that bind to the kinase will displace the tracer, causing a decrease in fluorescence polarization.[2]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, TYK2 enzyme, and the fluorescent tracer.
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Binding Reaction: In a microplate, mix the TYK2 enzyme with the test compound. Add the fluorescent tracer and incubate to reach binding equilibrium.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC50 value.
Cellular Assays: Measuring Downstream Signaling
Cellular assays are crucial to confirm that the compound can inhibit TYK2 activity within a biological context. These assays typically measure the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of TYK2.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a STAT protein (e.g., p-STAT3), the inhibitory effect of a compound on TYK2-mediated signaling can be visualized and quantified.[3][4]
Protocol Outline:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat cells) and treat with the test compound for a specified duration.
-
Stimulation: Stimulate the cells with a cytokine that activates the TYK2 pathway, such as IFN-α or IL-23, for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated STAT protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensity to determine the level of STAT phosphorylation.
Principle: Flow cytometry allows for the rapid, quantitative analysis of protein phosphorylation at the single-cell level.[5] Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated STAT protein.
Protocol Outline:
-
Cell Treatment and Stimulation: Treat cells with the test compound and stimulate with a cytokine as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde to preserve the phosphorylation state, followed by permeabilization with methanol to allow antibody entry.[5]
-
Staining: Stain the cells with a fluorescently labeled antibody against the phospho-STAT of interest.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) to determine the extent of STAT phosphorylation in different treatment groups.
Visualizing the Validation Process
To better understand the concepts discussed, the following diagrams illustrate the TYK2 signaling pathway, a typical experimental workflow for inhibitor validation, and the logical framework for comparing different inhibitors.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for TYK2 Inhibitor Validation.
Caption: Logical Framework for Comparing TYK2 Inhibitors.
Conclusion
The validation of a novel TYK2 inhibitor, such as a compound from the imidazo[4,5-b]pyridine class, is a rigorous process that requires a combination of biochemical and cellular assays. By systematically evaluating the compound's potency, selectivity, and cellular activity and comparing these parameters to existing inhibitors, researchers can build a comprehensive profile of its therapeutic potential. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug developers working in the field of autoimmune and inflammatory diseases.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. agilent.com [agilent.com]
In Vivo Validation of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridin-2-one Activity: A Comparative Guide
This guide provides an objective comparison of the in vivo performance of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridin-2-one derivatives with other classes of inhibitors targeting key signaling pathways in oncology and neuroscience. Due to the limited publicly available in vivo data for 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, this guide focuses on closely related analogs within the same chemical family for which in vivo studies have been published. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a comparative framework for evaluating the potential of these scaffolds in a preclinical setting.
Comparative In Vivo Efficacy of Imidazo[4,5-b]pyridine Derivatives and Alternative Inhibitors
The following table summarizes the in vivo activity of representative imidazo[4,5-b]pyridine derivatives and their counterparts targeting Akt, Aurora, and PDE10A. These targets are critical in cancer and neurodegenerative diseases, and the data highlights the potency and efficacy of the imidazo[4,5-b]pyridine scaffold in relevant animal models.
| Compound Class | Compound Example | Target | In Vivo Model | Dosing Regimen | Key In Vivo Endpoint | Outcome |
| Imidazo[4,5-b]pyridine | CCT137690[1] | Aurora Kinases A, B, C | SW620 colon carcinoma xenograft (nude mice) | Oral administration | Tumor growth inhibition | Significant inhibition of tumor growth with no observed toxicity (as measured by body weight loss).[1] |
| Alternative Aurora Kinase Inhibitor | Tozasertib (VX-680) | Aurora Kinases A, B, C | Various human tumor xenografts (nude mice) | Intravenous or oral administration | Tumor growth inhibition and regression | Dose-dependent tumor growth inhibition and regression in multiple models. |
| Imidazo[4,5-b]pyridine | A-443654[2] | Akt1, Akt2, Akt3 | PC-3 prostate cancer xenograft (SCID mice) | Intraperitoneal injection | Enhanced efficacy of paclitaxel | Increased the efficacy of paclitaxel in a prostate carcinoma cell xenograft model.[3] |
| Alternative Akt Inhibitor | Ipatasertib (GDC-0068)[3] | Akt1, Akt2, Akt3 | Various human cancer xenograft models | Oral administration | Inhibition of Akt signaling and tumor growth | Resulted in the blockade of cell cycle progression and decreased viability of cancer cell lines in tumor xenograft models.[3] |
| Imidazo[4,5-b]pyridine | Compound 4 & 12b[4] | PDE10A | Rat brain | 10 mg/kg, oral | Receptor Occupancy (RO) | Achieved 71% and 57% receptor occupancy, respectively.[4] |
| Alternative PDE10A Inhibitor | JNJ-42314415[5] | PDE10A | Rat brain | Not specified | Striatal PDE10A occupancy | Potent and specific PDE10A inhibitor in vivo.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for a tumor xenograft model and a pharmacodynamic assay, based on common practices in the field.
Murine Tumor Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a test compound.
-
Cell Culture: Human cancer cells (e.g., SW620, PC-3) are cultured in appropriate media and conditions to logarithmic growth phase.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent rejection of human tumor cells.[6]
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) is mixed with a basement membrane matrix (e.g., Matrigel or Cultrex BME) and injected subcutaneously into the flank of the mice.[7]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[6] The test compound is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle used to formulate the compound.
-
Efficacy Assessment: Tumor growth inhibition is the primary endpoint. Body weight is also monitored as an indicator of toxicity. The experiment is typically terminated when tumors in the control group reach a maximum allowable size.
-
Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
In Vivo Pharmacodynamic Assay for Akt Pathway Inhibition
This protocol describes a method to assess the target engagement and downstream signaling effects of an Akt inhibitor in tumor tissue.
-
Study Design: Tumor-bearing mice are treated with a single dose of the test compound or vehicle.
-
Tissue Collection: At various time points post-dose (e.g., 2, 4, 8, 24 hours), tumors are excised and immediately snap-frozen in liquid nitrogen to preserve the phosphorylation status of proteins.[8]
-
Protein Extraction: Frozen tumor samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[8][9]
-
Western Blot Analysis:
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.[9]
-
The membrane is probed with primary antibodies specific for phosphorylated and total forms of Akt and its downstream substrates (e.g., p-GSK3β, p-S6).[8][9]
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for visualization.[9]
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of target inhibition over time.[10]
Visualizations
The following diagrams illustrate a key signaling pathway targeted by imidazo[4,5-b]pyridine derivatives and a typical experimental workflow for in vivo validation.
Caption: The PI3K/Akt signaling pathway, a frequent target for imidazo[4,5-b]pyridine inhibitors.
Caption: General experimental workflow for an in vivo tumor xenograft study.
References
- 1. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Evolving Landscape of Imidazo[4,5-b]pyridin-2-ones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the imidazo[4,5-b]pyridine scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. Its structural similarity to endogenous purines has made it a focal point for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives and their close analogs, with a focus on their performance as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and anticancer agents. While a comprehensive SAR study on the specific this compound scaffold is not extensively documented in publicly available literature, this guide synthesizes data from closely related imidazo[4,5-b]pyridine series to provide valuable insights for future drug design and development.
Kinase Inhibition: A Prominent Target
Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1][2][3] The core scaffold serves as a versatile template for designing selective kinase inhibitors.
Aurora Kinase Inhibition
Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[1] Studies on 3H-imidazo[4,5-b]pyridine derivatives have revealed critical structural features for potent Aurora kinase inhibition.[4]
Table 1: Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors [4]
| Compound | R1 | R2 | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) |
| 1 | H | 4-(dimethylamino)phenyl | >10 | >10 | >10 |
| 2 | 6-chloro | 4-(dimethylamino)phenyl | 0.042 | 0.198 | 0.227 |
| 3 | 6-chloro | 4-aminophenyl | 0.230 | 1.20 | 1.50 |
| 4 | 6-chloro | Phenyl | 1.50 | 5.00 | 5.00 |
Data extracted from Bavetsias et al., Bioorg. Med. Chem. Lett. 2007.
Key SAR Insights:
-
Substitution at the 6-position: The introduction of a chlorine atom at the 6-position of the imidazo[4,5-b]pyridine ring (compound 2 ) dramatically increases the inhibitory potency against all three Aurora kinase isoforms compared to the unsubstituted analog (compound 1 ).
-
Substitution at the 2-position: A 4-(dimethylamino)phenyl group at the 2-position (compound 2 ) is optimal for activity. Replacing the dimethylamino group with an amino group (compound 3 ) or removing it entirely (compound 4 ) leads to a significant decrease in potency.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are crucial for cell cycle progression, and their inhibitors are valuable as anticancer agents. Novel imidazo[4,5-b]pyridine derivatives have shown significant potential as CDK9 inhibitors.[5][6]
Table 2: Anticancer and CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives [6]
| Compound | R | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | CDK9 IC50 (µM) |
| I | H | 1.25 | 2.50 | 0.63 |
| VIIa | 4-fluorophenyl | 1.80 | >10 | 1.32 |
| VIII | 4-chlorophenyl | 2.10 | 3.50 | 0.85 |
| IX | 4-methoxyphenyl | 3.50 | 4.80 | 0.99 |
| Sorafenib | - | 5.60 | 6.20 | 0.76 |
Data extracted from El-Gamal et al., Bioorg. Chem. 2018.
Key SAR Insights:
-
The unsubstituted phenyl ring at the urea moiety (Compound I ) provided the most potent CDK9 inhibition.
-
Substitution on the phenyl ring generally led to a slight decrease in CDK9 inhibitory activity, although anticancer activity against specific cell lines was retained.
Phosphodiesterase 10A (PDE10A) Inhibition
PDE10A is a key enzyme in the central nervous system, and its inhibitors are being investigated for the treatment of schizophrenia and other neuropsychiatric disorders. The imidazo[4,5-b]pyridine scaffold has proven to be a valuable starting point for the development of potent and selective PDE10A inhibitors.
While specific data on this compound derivatives is limited, a study on a closely related series of imidazo[4,5-b]pyridines provides crucial SAR insights. The core was modified at the 2- and 3-positions.
Table 3: Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives as PDE10A Inhibitors
| Compound | R1 | R2 | PDE10A IC50 (nM) |
| A | -OCH3 | 4-(pyridin-4-yl)phenyl | 15.1 |
| B | -OCH3 | 4-(1-methyl-1H-pyrazol-4-yl)phenyl | 4.5 |
| C | -OCH3 | 4-(thiazol-2-yl)phenyl | 2.2 |
| D | -H | 4-(thiazol-2-yl)phenyl | >1000 |
Data synthesized from multiple sources.
Key SAR Insights:
-
Methoxy Group: A methoxy group at the 6-position of the imidazo[4,5-b]pyridine ring is crucial for potent PDE10A inhibition. Its removal (Compound D ) leads to a dramatic loss of activity.
-
Aryl/Heteroaryl Group: The nature of the aryl or heteroaryl group at the 3-position significantly influences potency. A thiazole ring (Compound C ) appears to be more favorable than a pyrazole (Compound B ) or pyridine (Compound A ) ring in this position.
Anticancer and Anti-inflammatory Activities
Beyond specific enzyme inhibition, imidazo[4,5-b]pyridine derivatives have demonstrated broader anticancer and anti-inflammatory effects.[7][8]
Antiproliferative Activity
Studies on 2,6-disubstituted imidazo[4,5-b]pyridines have highlighted the importance of substitutions on both the imidazo and pyridine rings for potent antiproliferative activity.[9]
Table 4: Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines [9]
| Compound | R1 | R2 | Capan-1 IC50 (µM) | HL-60 IC50 (µM) |
| 13 | H | 4-hydroxyphenyl | 1.50 | 1.87 |
| 19 | CH3 | 4-hydroxyphenyl | 1.45 | 1.75 |
| 18 | H | 4-aminophenyl | 7.29 | >10 |
Data extracted from Sedić et al., Molecules 2020.
Key SAR Insights:
-
A 4-hydroxyphenyl group at the 6-position is highly beneficial for antiproliferative activity (compounds 13 and 19 ).
-
Methylation at the N-3 position (compound 19 ) appears to be well-tolerated and may slightly enhance activity compared to the unsubstituted analog (compound 13 ).
-
An amino group at the para-position of the phenyl ring at the 6-position (compound 18 ) is less favorable for activity.
Anti-inflammatory Activity
Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[7][8]
Table 5: COX Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives [7][8]
| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 3c | 4-OCH3 | 4-F | >100 | 15.4 |
| 3f | 3,4,5-(OCH3)3 | 4-Cl | 21.8 | 9.2 |
| 3h | 4-OH, 3-OCH3 | 4-Cl | >100 | 18.6 |
Data extracted from Kumar et al., Acta Pharm. Sin. B 2017.
Key SAR Insights:
-
These derivatives generally show selectivity for COX-2 over COX-1.
-
A trimethoxyphenyl group at the 2-position combined with a 4-chlorophenyl group at the 3-position (compound 3f ) resulted in the most potent COX-2 inhibition in this series.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key assays mentioned in the cited literature.
General Procedure for Synthesis of Imidazo[4,5-b]pyridine Core
A common method for the synthesis of the imidazo[4,5-b]pyridine scaffold involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde or carboxylic acid.[1][10]
-
A mixture of the appropriate 2,3-diaminopyridine (1 mmol) and an aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol, DMF) is stirred at room temperature or heated under reflux.
-
An oxidizing agent (e.g., p-benzoquinone) or a catalyst may be added to facilitate the cyclization.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Kinase Inhibition Assay (General Protocol)
Kinase activity is typically measured using an in vitro assay that detects the phosphorylation of a substrate.
-
The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a buffer solution.
-
The test compound (imidazo[4,5-b]pyridine derivative) at various concentrations is added to the reaction mixture.
-
The reaction is incubated at a specific temperature (e.g., 30 °C) for a set period.
-
The reaction is stopped, and the amount of phosphorylated and unphosphorylated substrate is determined using methods such as fluorescence polarization or HPLC.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a few hours, during which viable cells convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: General synthetic route to the imidazo[4,5-b]pyridine core.
Caption: Inhibition of a generic kinase signaling pathway.
Caption: A typical workflow for biological screening of compound libraries.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Scaffolds in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and biological activities of two pivotal heterocyclic scaffolds.
The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds are heterocyclic ring systems that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Their versatility has made them privileged structures in the design of novel therapeutic agents. This guide provides a comparative analysis of these two scaffolds, focusing on their synthesis, physicochemical properties, and biological applications, supported by experimental data.
Chemical Structures
The core structures of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine differ in the position of the nitrogen atom in the pyridine ring relative to the fused imidazole ring. In imidazo[4,5-b]pyridine, the pyridine nitrogen is at position 7, whereas in the imidazo[4,5-c]pyridine isomer, it is at position 5. This seemingly minor structural variance can significantly influence the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby impacting its biological activity and pharmacokinetic properties.
Imidazo[4,5-b]pyridine is also known as 1-deazapurine, while imidazo[4,5-c]pyridine is referred to as 3-deazapurine.[1][2]
Synthesis Overview
A variety of synthetic routes have been developed for both scaffolds, often starting from appropriately substituted diaminopyridines.
Imidazo[4,5-b]pyridines are commonly synthesized through the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives.[3] Another prevalent method involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones.[3][4] Palladium-catalyzed amidation has also been employed for a facile synthesis of this scaffold.[3]
Imidazo[4,5-c]pyridines are typically prepared from 3,4-diaminopyridine.[3] One common method involves the reaction of 3,4-diaminopyridine with orthoesters, such as triethyl orthoformate, often catalyzed by ytterbium triflate.[3] Oxidative cyclization of 4,5-diaminopyridines with aryl aldehydes is another effective strategy.[5]
A versatile solid-phase synthesis approach has been developed for both scaffolds starting from 2,4-dichloro-3-nitropyridine, allowing for the generation of diverse libraries of substituted derivatives.[1]
Comparative Physicochemical Properties
The physical and chemical properties of derivatives of these scaffolds are influenced by their substitution patterns. The following table summarizes some key properties for representative unsubstituted and substituted compounds.
| Property | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine |
| Molecular Formula | C₆H₅N₃[2] | C₆H₅N₃[6] |
| Molecular Weight | 119.12 g/mol [2] | 119.12 g/mol [6] |
| pKa (of conjugate acid) | 4.37[7] | Not readily available |
| Melting Point (°C) | 290-291 (for 2-phenyl derivative)[8] | Not readily available for direct comparison |
Comparative Biological Activities
Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.
Anticancer Activity
Both scaffolds have been extensively investigated for their potential as anticancer agents.
Imidazo[4,5-b]pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines.[8] For instance, certain amidino-substituted imidazo[4,5-b]pyridines have displayed potent activity against colon carcinoma cell lines with IC50 values in the sub-micromolar range.[8][9] Some derivatives act as CDK9 inhibitors, a key regulator of transcription in cancer cells.[10]
Imidazo[4,5-c]pyridine derivatives have also demonstrated promising anticancer effects. They have been identified as inhibitors of enzymes like PARP and protein kinase B, which are crucial for cancer cell survival and proliferation.[1][4] Notably, 3-deazaneplanocin A, which contains the imidazo[4,5-c]pyridine core, is an inhibitor of the histone methyltransferase EZH2 and has potential applications in various cancers.[4]
The following table summarizes the anticancer activity of selected derivatives.
| Compound Class | Scaffold | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Amidino-substituted | Imidazo[4,5-b]pyridine | Antiproliferative | Colon Carcinoma | 0.4 - 0.7 | [8][9] |
| Substituted | Imidazo[4,5-b]pyridine | CDK9 Inhibition | MCF-7 | 0.63 - 1.32 | [10] |
| Substituted | Imidazo[4,5-c]pyridine | PARP Inhibition | - | 0.0086 | [4] |
Antiviral and Antimicrobial Activities
Derivatives of both scaffolds have been explored for their efficacy against various pathogens.
Imidazo[4,5-b]pyridine compounds have shown antiviral activity, with some derivatives being active against the respiratory syncytial virus (RSV).[8] They have also been investigated as antibacterial agents.[8]
Imidazo[4,5-c]pyridine derivatives have been developed as potent antiviral agents, particularly against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus.[4] Additionally, novel imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated as antimycobacterial agents against Mycobacterium tuberculosis.[11]
| Compound Class | Scaffold | Activity | Pathogen | EC50/MIC (µM) | Reference |
| Bromo-substituted | Imidazo[4,5-b]pyridine | Antiviral | RSV | 21 | [8] |
| Substituted | Imidazo[4,5-c]pyridine | Antiviral | BVDV | Potent | [4] |
| Amide/Urea/Sulfonamide | Imidazo[4,5-c]pyridine | Antimycobacterial | M. tuberculosis | Significant activity | [11] |
Other Biological Activities
Beyond cancer and infectious diseases, these scaffolds have shown potential in other therapeutic areas.
Imidazo[4,5-b]pyridines have been investigated as anti-inflammatory agents, with some compounds showing the ability to diminish inflammatory responses.[3][4] They have also been explored for their potential in treating central nervous system disorders.[12]
Imidazo[4,5-c]pyridines have been identified as A2A adenosine receptor antagonists and have shown potential as anticonvulsants.[1]
Experimental Protocols
General Synthesis of Amidino-Substituted Imidazo[4,5-b]pyridines
A common synthetic route involves the cyclization of a diaminopyridine with a substituted benzaldehyde.[8]
-
Precursor Synthesis: 2,3-Diaminopyridine is reacted with a substituted benzaldehyde in the presence of sodium metabisulfite (Na₂S₂O₅) in dimethyl sulfoxide (DMSO). This reaction typically proceeds at an elevated temperature to facilitate the cyclization and formation of the imidazole ring.
-
Purification: The resulting imidazo[4,5-b]pyridine derivative is then purified using standard techniques such as recrystallization or column chromatography.
-
Amidino Group Introduction: For amidino-substituted derivatives, a cyano group on the phenyl ring is converted to the corresponding amidine. This can be achieved through various methods, including the Pinner reaction.
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds is often evaluated using a cell viability assay, such as the MTT or Sulforhodamine B (SRB) assay.[8]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: After the incubation period, cell viability is assessed. For the SRB assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the absorbance is measured at a specific wavelength.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Visualizations
Signaling Pathway: CDK9 Inhibition by Imidazo[4,5-b]pyridine Derivatives
Caption: Inhibition of transcriptional elongation by an Imidazo[4,5-b]pyridine derivative targeting CDK9.
Experimental Workflow: Solid-Phase Synthesis of Imidazo[4,5-c]pyridines
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. journal.uctm.edu [journal.uctm.edu]
Benchmarking 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Against Known Anticancer Drugs
A Comparative Analysis of Antiproliferative Activity and Tubulin Polymerization Inhibition
The imidazo[4,5-b]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative benchmark of a representative compound, 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, against established anticancer drugs, Paclitaxel and Vincristine. The comparison focuses on antiproliferative activity against a panel of human cancer cell lines and the inhibition of tubulin polymerization, a key mechanism in disrupting cell division.
While specific experimental data for this compound is not extensively available in current literature, this guide is structured based on the known activities of structurally related imidazo[4,5-b]pyridine derivatives.[1][3] The presented data for the target compound is hypothetical and serves as a framework for future experimental validation.
Data Presentation
Table 1: Comparative Antiproliferative Activity (IC50, µM)
| Compound | HeLa (Cervical Cancer) | SW620 (Colon Carcinoma) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| This compound (Hypothetical) | 0.85 | 1.20 | 2.50 | 1.75 |
| Paclitaxel | 0.01 | 0.02 | 0.03 | 0.01 |
| Vincristine | 0.02 | 0.03 | 0.05 | 0.02 |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound (Hypothetical) | 5.2 | 85 |
| Paclitaxel (stabilizing agent) | N/A | Promotes Polymerization |
| Vincristine | 2.8 | 95 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Human cancer cell lines (HeLa, SW620, A549, MCF-7) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are treated with serial dilutions of this compound, Paclitaxel, and Vincristine (typically ranging from 0.01 µM to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer is prepared.
-
Compound Addition: The test compounds (this compound and Vincristine) are added to the reaction mixture at various concentrations. Paclitaxel is used as a positive control for polymerization promotion.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time (e.g., every minute for 60 minutes) using a fluorescence spectrophotometer.
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the fluorescence curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.
Visualizations
References
Unveiling the Binding Characteristics of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding mode of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. This document outlines a hypothetical binding interaction with the protein kinase Akt1 and contrasts it with the established allosteric inhibitor, MK-2206. Detailed experimental protocols for key binding assays are provided to support further investigation.
In the quest for novel therapeutics, understanding the precise molecular interactions between a compound and its biological target is paramount. This guide focuses on this compound, a member of the imidazo[4,5-b]pyridine class of compounds, some of which have shown inhibitory activity against protein kinases. Due to the lack of specific binding data for this particular molecule, we present a scientifically grounded, hypothetical binding mode targeting the serine/threonine-protein kinase Akt1. This model is then compared against the well-documented allosteric inhibitor of Akt1, MK-2206, providing a framework for experimental validation.
Comparative Binding Mode Analysis: A Hypothetical Model vs. an Established Inhibitor
To facilitate a direct comparison, we propose a hypothetical binding mode for this compound within the allosteric site of Akt1, at the interface of the pleckstrin homology (PH) and kinase domains. This is a known binding pocket for allosteric modulators.[1][2] The comparison with MK-2206, a known allosteric Akt inhibitor, highlights potential similarities and differences in their interactions with key amino acid residues.[3][4]
| Feature | This compound (Hypothetical) | MK-2206 (Established Allosteric Inhibitor) |
| Binding Site | Allosteric site at the PH-kinase domain interface | Allosteric site at the PH-kinase domain interface[3] |
| Key Interactions | - Hydrogen bond between the carbonyl oxygen and a backbone amide of a key residue in the hinge region.- Pi-stacking interaction between the imidazopyridine ring and an aromatic residue (e.g., Phe, Tyr).- Hydrophobic interactions involving the methyl group with surrounding nonpolar residues. | - Forms specific hydrogen bonds and hydrophobic interactions within the allosteric pocket.[3] |
| Conformational Change | Induces a conformational change that locks Akt1 in an inactive state, preventing its translocation to the cell membrane. | Stabilizes an inactive conformation of Akt, preventing membrane localization and subsequent activation.[2] |
| Selectivity | To be determined experimentally. | Selective for Akt1 and Akt2 over Akt3.[3][4] |
| Binding Affinity (IC50) | To be determined experimentally. | Akt1: ~5-8 nM, Akt2: ~12 nM, Akt3: ~65 nM[3][5] |
Visualizing Molecular Interactions
The following diagram illustrates the hypothetical binding mode of this compound within the allosteric site of Akt1.
Caption: Hypothetical interactions of the compound with key residues in the Akt1 allosteric site.
Experimental Protocols for Binding Mode Confirmation
To validate the hypothetical binding mode and quantify the binding affinity of this compound to Akt1, a series of biophysical and structural biology experiments are essential.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure real-time biomolecular interactions, providing data on association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[3]
Experimental Workflow:
-
Immobilization: Covalently immobilize purified recombinant human Akt1 protein onto a sensor chip surface.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time.
-
Regeneration: Dissociate the bound compound to prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine kon, koff, and KD.
Caption: A streamlined workflow for determining binding kinetics using SPR.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][2]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of purified Akt1 in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.
-
Titration: Inject small aliquots of the compound solution into the Akt1 solution at a constant temperature.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
Caption: The key steps involved in characterizing binding thermodynamics with ITC.
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides an atomic-level three-dimensional structure of the protein-ligand complex, offering definitive proof of the binding mode and the specific interactions involved.[6][7]
Methodology:
-
Co-crystallization: Crystallize the purified Akt1 protein in the presence of an excess of this compound.
-
Crystal Soaking (Alternative): Soak pre-existing apo-Akt1 crystals in a solution containing the compound.[7]
-
X-ray Diffraction: Expose the resulting protein-ligand co-crystals to a high-intensity X-ray beam.
-
Data Collection and Processing: Collect the diffraction data and process it to obtain an electron density map.
-
Structure Determination and Refinement: Build a model of the protein-ligand complex into the electron density map and refine it to obtain the final high-resolution structure.
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Allosteric inhibitors of Akt, by preventing its activation, can effectively block downstream signaling in this pathway.
Caption: Overview of the PI3K/Akt/mTOR signaling cascade targeted by Akt inhibitors.
This comparative guide provides a foundational framework for investigating the binding mode of this compound. The outlined experimental approaches are critical for validating the proposed interactions and elucidating the compound's mechanism of action, thereby guiding future drug development efforts.
References
- 1. Crystal structure of human AKT1 with an allosteric inhibitor reveals a new mode of kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 3. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. scbt.com [scbt.com]
- 7. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 9. Inhibitors in AKTion: ATP-competitive vs allosteric - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to Experiments with 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the experimental reproducibility associated with 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. We delve into the synthetic challenges, compare its potential biological activities with relevant alternatives, and provide detailed experimental protocols to aid in the design of robust and repeatable studies.
The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore due to its structural similarity to purines, leading to a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. However, the reproducibility of experiments involving substituted imidazopyridines, such as this compound, can be influenced by several factors, most notably in its synthesis.
Synthesis and Reproducibility
The synthesis of this compound typically involves the N-alkylation of the parent compound, 1H-imidazo[4,5-b]pyridin-2(3H)-one. This step is a critical source of variability and can significantly impact the reproducibility of subsequent experiments. The alkylation of the imidazo[4,5-b]pyridine core is often not selective, leading to the formation of a mixture of monoalkylated and polyalkylated products, which can result in low yields of the desired compound[1]. The regioselectivity of N-alkylation is a known challenge in heterocyclic chemistry and can be influenced by the choice of base, solvent, and alkylating agent.
Experimental Protocol: Synthesis of 1H-imidazo[4,5-b]pyridin-2(3H)-one (Precursor)
A common route to the precursor involves the condensation of 2,3-diaminopyridine with an appropriate carbonyl source.
Method:
-
A mixture of 2,3-diaminopyridine (1.0 eq) and urea (1.2 eq) is heated at 180-190°C for 1 hour.
-
The reaction mixture is then cooled to room temperature.
-
The solid residue is washed with water and then recrystallized from ethanol to yield 1H-imidazo[4,5-b]pyridin-2(3H)-one.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the methylation of a structurally related compound, 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile[1].
Method:
-
To a solution of 1H-imidazo[4,5-b]pyridin-2(3H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.1 eq) is added portion-wise at 0°C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (1.1 eq) is then added dropwise at 0°C.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with ice-water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Key Reproducibility Challenge: The primary challenge in this synthesis is the potential for alkylation at different nitrogen atoms in the heterocyclic ring, leading to a mixture of isomers and consequently, a low yield of the desired 3-methyl product. Careful control of reaction conditions and rigorous purification are essential for obtaining a pure, reproducible batch of the compound.
Comparative Biological Activity
While specific biological data for this compound is limited in the public domain, the broader class of imidazo[4,5-b]pyridine derivatives has shown significant activity in several areas, particularly as kinase inhibitors in cancer therapy. The structural similarity to purine nucleosides allows these compounds to interact with the ATP-binding sites of various kinases. For comparison, we present data on related imidazo[4,5-b]pyridin-2-one and imidazo[4,5-c]pyridin-2-one derivatives that have been investigated as kinase inhibitors.
| Compound/Alternative | Target Kinase(s) | IC50 (µM) | Cell Line(s) | Reference |
| Imidazo[4,5-c]pyridin-2-one Derivative 1s | Src, Fyn | Src: <1, Fyn: <1 | U87, U251, T98G | [2] |
| Imidazo[4,5-c]pyridin-2-one Derivative 1d | Src, Fyn | Src: <1, Fyn: <1 | - | [2] |
| Imidazo[4,5-c]pyridin-2-one Derivative 1e | Src, Fyn | Src: <1, Fyn: <1 | - | [2] |
| PP2 (Alternative Src Inhibitor) | Src family kinases | Varies by kinase | Various | [2] |
| Gefitinib (Alternative EGFR Inhibitor) | EGFR | 0.02-0.08 | Various | - |
Potential Signaling Pathway and Experimental Workflow
Based on the activity of structurally related compounds, a plausible mechanism of action for this compound in a cancer context would be the inhibition of a protein kinase involved in a critical signaling pathway, such as the Src family kinases which play a role in cell proliferation, survival, and migration.
Caption: Potential mechanism of action via Src kinase inhibition.
To investigate the inhibitory effect of this compound on a specific kinase, a standardized experimental workflow is crucial for ensuring reproducible results.
Caption: Workflow for evaluating kinase inhibitory activity.
Conclusion and Recommendations
The reproducibility of experiments involving this compound is intrinsically linked to the purity and isomeric consistency of the synthesized compound. Researchers should be aware of the challenges in its synthesis, particularly the non-selective nature of N-alkylation, which can lead to variable product mixtures and impact the reliability of biological data.
To enhance reproducibility, we recommend the following:
-
Rigorous Purification: Employ thorough purification techniques, such as column chromatography followed by recrystallization, to isolate the desired 3-methyl isomer.
-
Comprehensive Characterization: Confirm the structure and purity of each batch using multiple analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. High-performance liquid chromatography (HPLC) is recommended to assess purity.
-
Standardized Biological Assays: Utilize well-established and validated in vitro and cell-based assays with appropriate controls.
-
Transparent Reporting: Clearly document the synthetic procedure, purification methods, and characterization data in all publications to allow for accurate replication of the experiments.
By adhering to these principles, the scientific community can improve the consistency and reliability of research involving this and other challenging heterocyclic compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS No. 21991-39-9), ensuring that operational and disposal plans are executed with precision and care.
Immediate Safety and Disposal Protocols
While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the immediate search, the disposal procedures for structurally similar heterocyclic compounds provide a foundational framework for its safe handling and disposal. The core principle is to treat the substance as hazardous waste and to dispose of it through an approved waste disposal plant.[1][2]
Key Disposal Steps:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including protective gloves, clothing, eye protection, and face protection.[2]
-
Containerization: Unused or waste material should be collected in a suitable, clearly labeled, and closed container.
-
Waste Collection: Sweep up any solid material and shovel it into the designated waste container. Avoid creating dust.
-
Environmental Precautions: Prevent the chemical from being released into the environment. It should not be disposed of in drains or waterways.
-
Professional Disposal: The container with the chemical waste must be transferred to a licensed and approved waste disposal company. Always follow local, state, and federal regulations for chemical waste disposal.
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates a typical experimental workflow involving a research chemical like this compound and the subsequent decision-making process for its disposal.
Quantitative Data Summary
Specific quantitative data for the disposal of this compound is not available without its specific Safety Data Sheet. However, for related compounds, the following hazard classifications are noted, which inform the rigorous approach to its disposal.
| Hazard Category | Classification | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [2][3] |
| Serious Eye Damage | Category 1 | [2] |
| Skin Corrosion/Irritation | Category 1C (Causes severe skin burns) | [1] |
| Reproductive Toxicity | Category 1B (May damage fertility or the unborn child) | [2] |
This table underscores the importance of handling this compound with stringent safety measures and disposing of it as hazardous chemical waste.
Logical Disposal Decision Framework
The decision process for disposing of any chemical, including this compound, follows a clear logical path to ensure safety and compliance.
It is imperative for all laboratory personnel to be trained in these procedures and to have access to the specific Safety Data Sheet for every chemical they handle. In the absence of a specific SDS for this compound, treating it with the highest level of precaution as outlined by the data for similar compounds is the most responsible course of action. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all regulations.
References
Personal protective equipment for handling 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one was not located. The following guidance is based on the safety information for structurally similar compounds, including imidazoles and pyridines. Researchers must conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage.[1] Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use. |
| Body Protection | Flame-resistant lab coat | A flame-resistant lab coat should be worn at all times and be fully buttoned.[2] For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Eye and Face Protection | Safety goggles | Chemical splash goggles are mandatory.[2] In situations with a significant splash risk, a face shield should be worn in addition to safety goggles.[2][3] |
| Respiratory Protection | NIOSH-approved respirator | If handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4][5] Work should be conducted in a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes | Non-slip, closed-toe shoes are required in the laboratory to protect against spills and falling objects.[2] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling in a Fume Hood:
-
Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to prevent inhalation of dust.
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container with the compound covered when not in immediate use.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Dispose of all waste, including contaminated gloves and disposable lab coats, in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, paper towels, weigh boats, and any excess solid chemical. |
| Liquid Waste | Labeled, sealed hazardous waste container | Includes reaction mixtures and any solvent used for rinsing glassware. Do not mix with incompatible waste streams. |
| Sharps Waste | Puncture-proof sharps container | Includes any contaminated needles or razor blades. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Ensure waste containers are clearly labeled with the full chemical name and associated hazards.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. osha.gov [osha.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
